6-Hydroxyhyoscyamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[(3S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12?,13-,14-,15?,16-/m0/s1 |
InChI Key |
WTQYWNWRJNXDEG-ABSNHQIMSA-N |
SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Isomeric SMILES |
CN1C2C[C@@H](CC1[C@H](C2)O)OC(=O)[C@@H](CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Pictograms |
Irritant |
Synonyms |
6-hydroxyhyoscyamine anisodamine anisodamine hydrobromide racanisodamine |
Origin of Product |
United States |
Foundational & Exploratory
The Occurrence and Biosynthetic Significance of 6-Hydroxyhyoscyamine in Datura stramonium and Atropa belladonna: A Technical Guide
This technical guide provides an in-depth exploration of 6-hydroxyhyoscyamine, a pivotal tropane alkaloid intermediate, within two prominent species of the Solanaceae family: Datura stramonium (Jimsonweed) and Atropa belladonna (Deadly Nightshade). This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, pharmacology, and drug development who are engaged in the study and utilization of tropane alkaloids.
Executive Summary
Tropane alkaloids, a class of secondary metabolites, are of significant pharmacological interest due to their anticholinergic properties. Among these, hyoscyamine and scopolamine are the most well-known. The biosynthesis of scopolamine from hyoscyamine proceeds via the intermediate 6-hydroxyhyoscyamine. Understanding the occurrence, biosynthesis, and quantification of this intermediate is crucial for optimizing the production of scopolamine and for the discovery of novel therapeutic agents. This guide details the biochemical landscape of 6-hydroxyhyoscyamine in D. stramonium and A. belladonna, outlines analytical methodologies for its detection, and discusses the regulation of its production.
The Biosynthetic Nexus: From Hyoscyamine to Scopolamine
The conversion of hyoscyamine to scopolamine is a two-step process catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase.[1][2] 6-hydroxyhyoscyamine is the product of the first reaction and the substrate for the second.
The Role of Hyoscyamine 6β-Hydroxylase (H6H)
The H6H enzyme introduces a hydroxyl group at the 6th position of the tropane ring of hyoscyamine, forming 6-hydroxyhyoscyamine.[3] Subsequently, the same enzyme catalyzes the epoxidation of 6-hydroxyhyoscyamine to yield scopolamine.[4] This bifunctional activity makes H6H a critical control point in the scopolamine biosynthetic pathway. The gene encoding H6H has been isolated and characterized from several Solanaceae species, including Hyoscyamus niger.[5]
Tissue-Specific Localization of Biosynthesis
The biosynthesis of tropane alkaloids is highly compartmentalized within the plant. The initial steps of the pathway and the conversion of hyoscyamine to scopolamine primarily occur in the roots, specifically in the pericycle.[2][5] The resulting alkaloids are then translocated to the aerial parts of the plant, such as the leaves and stems, where they accumulate.[6][7] The expression of the H6H gene is accordingly highest in the root tissues.[5]
Caption: Biosynthetic conversion of hyoscyamine to scopolamine.
Occurrence and Quantitative Analysis
While 6-hydroxyhyoscyamine is a crucial intermediate, its endogenous concentrations in both D. stramonium and A. belladonna are generally low compared to the principal alkaloids, hyoscyamine and scopolamine. This is due to its transient nature as a metabolic intermediate that is efficiently converted to the final product.
Comparative Alkaloid Profiles
The relative abundance of hyoscyamine and scopolamine can vary significantly between the two species and even between different organs of the same plant. Generally, Datura stramonium is richer in hyoscyamine, while some other Solanaceae species are cultivated for their higher scopolamine content.
| Plant Species | Plant Organ | Hyoscyamine Content (mg/g DW) | Scopolamine Content (mg/g DW) | 6-Hydroxyhyoscyamine Content | Reference |
| Datura stramonium | Leaves | ~4.0 | ~1.0 | Trace amounts detected | [8] |
| Stems | ~2.0 | ~0.5 | Not typically quantified | [8] | |
| Roots | ~1.0 | ~1.0 | Present, but variable | [8] | |
| Atropa belladonna | Leaves | 1.48 - 2.97 | Not Detected (in modified plants) | Not Detected (in modified plants) | [1] |
| Roots | 0.82 - 1.25 | Not Detected (in modified plants) | Present | [1] |
Note: The data for Atropa belladonna is from a study involving genetically modified plants where the H6H gene was knocked out, leading to an accumulation of hyoscyamine and the absence of scopolamine and 6-hydroxyhyoscyamine in the leaves. This highlights the direct biosynthetic link. In wild-type plants, 6-hydroxyhyoscyamine is present in the roots.
Methodologies for Extraction and Analysis
The accurate quantification of 6-hydroxyhyoscyamine and other tropane alkaloids requires robust extraction and analytical protocols. The choice of method depends on the research objective, the required sensitivity, and the available instrumentation.[9]
Extraction Protocol
A generalized solid-liquid extraction protocol for tropane alkaloids from dried plant material is as follows:
-
Sample Preparation: Dry the plant material (leaves, roots, etc.) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Extraction: Macerate a known weight of the powdered plant material (e.g., 1 gram) with an appropriate solvent. A common solvent system is a mixture of methanol and aqueous ammonia or an acidified aqueous solution.[9]
-
Sonication/Agitation: Enhance the extraction efficiency by using an ultrasonic bath or a mechanical shaker for a defined period (e.g., 30-60 minutes).
-
Filtration: Separate the solid plant material from the liquid extract by filtration.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.
-
Purification (Optional but Recommended): For cleaner samples and more accurate quantification, a solid-phase extraction (SPE) step can be employed to remove interfering compounds.[9]
Caption: General workflow for the extraction of tropane alkaloids.
Analytical Techniques
Several chromatographic techniques are suitable for the analysis of tropane alkaloids:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): This is the gold standard for the sensitive and selective quantification of tropane alkaloids, including low-abundance intermediates like 6-hydroxyhyoscyamine.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, particularly for the analysis of the more volatile tropane alkaloids. Derivatization may be necessary for less volatile compounds.[9]
-
High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective method for the screening and semi-quantitative analysis of tropane alkaloids.[9]
Regulation of Biosynthesis and Future Perspectives
The production of 6-hydroxyhyoscyamine and other tropane alkaloids is tightly regulated by developmental and environmental cues. The expression of the H6H gene can be modulated by the application of elicitors, such as methyl jasmonate, which can lead to increased accumulation of scopolamine.[6][7]
The elucidation of the biosynthetic pathway and its regulatory mechanisms opens up avenues for metabolic engineering to enhance the production of desired alkaloids. For instance, overexpression of the H6H gene has been shown to increase scopolamine content. Conversely, as demonstrated in a study on A. belladonna, knocking out the H6H gene leads to the accumulation of hyoscyamine, which may be desirable for specific pharmaceutical applications.[1]
Conclusion
6-Hydroxyhyoscyamine plays a critical, albeit transient, role in the biosynthesis of scopolamine in Datura stramonium and Atropa belladonna. While its direct quantification in planta can be challenging due to its low steady-state concentrations, its presence is a clear indicator of an active scopolamine biosynthetic pathway. A thorough understanding of its formation, conversion, and the analytical methods for its detection is paramount for researchers and industry professionals seeking to harness the pharmacological potential of tropane alkaloids. Future research, particularly in the realm of metabolomics and metabolic engineering, will undoubtedly provide deeper insights into the intricate regulation of this important biosynthetic pathway.
References
- BenchChem. (n.d.). Comparing analytical methods for tropane alkaloids.
- Kanegae, T., Kajiya, H., Amano, Y., Hashimoto, T., & Yamada, Y. (1994). Species-dependent expression of the hyoscyamine 6 beta-hydroxylase gene in the pericycle. Plant Physiology, 105(2), 483–490.
-
Li, R., et al. (2021). Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System. International Journal of Molecular Sciences, 22(4), 1731. Retrieved from [Link]
- Christen, P., et al. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. In Handbook of Analytical Methods for Dietary Supplements.
-
Hashimoto, T., Hayashi, A., Amano, Y., Kohno, J., Iwanari, S., Usuda, S., & Yamada, Y. (1991). Hyoscyamine 6 beta-hydroxylase, an enzyme involved in tropane alkaloid biosynthesis, is localized at the pericycle of the root. The Journal of Biological Chemistry, 266(7), 4648–4653. Retrieved from [Link]
-
Dräger, B. (2002). Analysis of tropane and related alkaloids. Journal of Chromatography A, 978(1-2), 1–35. Retrieved from [Link]
-
Doncheva, T., Philipov, S., & Berkov, S. (2006). Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery. Molecules, 26(11), 3185. Retrieved from [Link]
- Bedewitz, M. A., et al. (2014). A fluffy protein contorts the scopolamine biosynthetic pathway. Nature Chemical Biology, 10(12), 1022–1028.
-
Suzuki, K. I., et al. (1999). An Atropa belladonna hyoscyamine 6beta-hydroxylase gene is differentially expressed in the root pericycle and anthers. Plant Molecular Biology, 40(1), 141–152. Retrieved from [Link]
- Kaur, R., et al. (2020). Phytochemistry and Pharmacological Properties of Datura stramonium: An Analysis. Indian Journal of Pure & Applied Biosciences, 8(3), 92-105.
-
PubChem. (n.d.). 6-Hydroxyhyoscyamine. Retrieved from [Link]
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Rasi, A., Naghavi, M. R., Jariani, P., Sabokdast, M., & Dedičová, B. (2024). Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation. Plants, 13(10), 1332. Retrieved from [Link]
- Pramod, K. K., Singh, S., & Jayabaskaran, C. (2010). Expression of hyoscyamine 6β-hydroxylase in the root pericycle cells and accumulation of its product scopolamine in leaf and stem tissues of Datura metel L. Protoplasma, 242(1-4), 39–46.
- Kang, Y. M., et al. (2005). Overexpression of hyoscyamine 6β-hydroxylase(h6h) gene and enhanced production of tropane alkaloids in Scopolia parviflora hairy root lines. Journal of Microbiology and Biotechnology, 15(1), 91-98.
-
Brocos, M., et al. (2018). Regioselectivity of hyoscyamine 6β-hydroxylase-catalysed hydroxylation as revealed by high-resolution structural information and QM/MM calculations. Chemical Science, 9(24), 5416–5426. Retrieved from [Link]
- Zhang, L., et al. (2012). Functional Characterization of Recombinant Hyoscyamine 6β-hydroxylase From Atropa Belladonna.
- Ally, A., & Mohanlall, V. (2020). An overview of tropane alkaloids from Datura stramonium L. Journal of Pharmacognosy and Phytochemistry, 9(4), 112-120.
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Comparative Pharmacology: 6-Hydroxyhyoscyamine (Anisodamine) vs. Atropine
Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Pharmacologists
Executive Summary
This guide provides a technical analysis comparing Atropine (racemic hyoscyamine) with its hydroxylated metabolite/analog, 6-Hydroxyhyoscyamine (clinically known as Anisodamine ).[1] While both compounds share the tropane alkaloid scaffold and function as competitive non-selective muscarinic antagonists, their pharmacological utility diverges significantly due to physicochemical properties.
The core differentiator is the C6-hydroxyl group on the tropane ring of Anisodamine. This structural modification increases polarity, significantly reducing Blood-Brain Barrier (BBB) penetration compared to Atropine. Consequently, Anisodamine retains peripheral anticholinergic and microcirculatory benefits with a superior safety profile regarding Central Nervous System (CNS) toxicity.
Structural & Physicochemical Basis[2]
The pharmacological divergence between these two agents begins at the molecular level. Researchers must understand how the addition of a single hydroxyl group alters the lipophilicity profile (
Molecular Comparison[3]
| Feature | Atropine (Hyoscyamine) | 6-Hydroxyhyoscyamine (Anisodamine) |
| Formula | ||
| MW | 289.37 g/mol | 305.37 g/mol |
| Core Structure | Tropane ester of tropic acid | 6-Hydroxylated tropane ester |
| Key Substituent | Unsubstituted C6/C7 bridge | Hydroxyl (-OH) at C6 |
| LogP (Approx) | ~1.8 (Lipophilic) | ~0.8 - 1.0 (More Polar) |
| Polar Surface Area | Lower (< 50 Ų) | Higher (> 60 Ų) |
The "Hydroxyl Switch" Mechanism
The biosynthetic pathway in Solanaceae plants (Hyoscyamus, Datura, Atropa) illustrates the structural relationship. Hyoscyamine is hydroxylated to 6-OH-hyoscyamine, which is the immediate precursor to Scopolamine (6,7-epoxy-hyoscyamine).
-
Atropine: High lipophilicity facilitates rapid passive diffusion across the BBB.
-
Anisodamine: The C6-OH group introduces hydrogen bond donor/acceptor capability, increasing water solubility and hindering passive transport across the endothelial tight junctions of the BBB.
Pharmacodynamics: Receptor Binding & Potency
Both agents act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs, M1–M5). However, affinity and functional potency differ.
Binding Affinity ( and )
While Atropine is the "gold standard" reference ligand, Anisodamine exhibits slightly lower affinity due to steric and electronic effects of the hydroxyl group near the binding pharmacophore.
-
Atropine:
- : ~0.5 – 1.0 nM (Non-selective across M1–M5).
- (Guinea pig ileum): ~9.0 – 9.2.
-
Anisodamine:
- : ~6 – 15 nM (varies by tissue preparation).
- : ~7.7 – 7.9.
-
Result: Anisodamine is approximately 6-to-20 fold less potent than Atropine at the receptor level.
Selectivity Profile
Neither drug displays significant subtype selectivity (e.g., M1 vs M3). However, Anisodamine has been observed to possess weak
Pharmacokinetics & CNS Disposition
This section highlights the critical "Therapeutic Index" advantage of Anisodamine.
Blood-Brain Barrier (BBB) Permeability
-
Atropine: Rapidly crosses the BBB.
-
Consequence: High doses lead to "central anticholinergic syndrome" (delirium, hallucinations, coma).
-
-
Anisodamine: Restricted BBB transport.
-
Consequence: Peripheral parasympatholytic effects (spasmolysis, antisialagogue) are achieved with significantly reduced risk of central toxicity.
-
Clinical Implications
Researchers developing peripherally acting anticholinergics (e.g., for COPD or OAB) often use Anisodamine as a model for "soft" anticholinergic activity.
| Parameter | Atropine | Anisodamine |
| Peripheral Activity | High | Moderate-High |
| CNS Side Effects | High (Dose-limiting) | Low |
| Microcirculation | Minor effect | Significant improvement (Vasodilation) |
| Primary Indication | Bradycardia, Organophosphate poisoning | Septic shock, GI spasm, Microcirculatory disorders |
Experimental Protocols
For researchers validating these profiles, the following self-validating protocols are recommended.
Protocol A: Comparative Radioligand Binding (Membrane Prep)
Objective: Determine
-
Tissue Source: Rat cerebral cortex (rich in M1) or heart (rich in M2).
-
Ligand:
-N-Methylscopolamine ( -NMS). Use NMS over QNB because NMS is hydrophilic and measures surface receptors, reducing non-specific uptake noise. -
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation:
-
Mix 100 µL membrane prep + 20 µL
-NMS (~0.2 nM final) + 20 µL Competitor (Atropine or Anisodamine, to M). -
Incubate 60 min at 25°C.
-
-
Termination: Rapid filtration over GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation. Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Organ Bath Assay (Guinea Pig Ileum)
Objective: Determine functional antagonism (
-
Preparation: Isolate 2-cm segments of guinea pig ileum. Mount in organ bath containing Tyrode’s solution at 37°C, aerated with 95%
/5% . -
Equilibration: Apply 1g tension; equilibrate for 60 min.
-
Agonist Curve: Generate a cumulative concentration-response curve (CRC) for Acetylcholine (ACh) or Carbachol. Wash out.
-
Antagonist Incubation: Incubate tissue with fixed concentration of Atropine (e.g., 10 nM) or Anisodamine (e.g., 100 nM) for 20 min.
-
Re-challenge: Repeat ACh CRC in presence of antagonist.
-
Calculation: Measure the dose ratio (shift to the right). Calculate
via Schild Plot analysis.-
Validation Check: Slope of Schild plot should be close to 1.0 for competitive antagonism.
-
Visualization of Pathways & Workflows
Diagram 1: Biosynthetic & Metabolic Relationship
This diagram illustrates the structural progression and the "Polarity Switch" that distinguishes the two compounds.
Caption: Metabolic pathway showing the conversion of Hyoscyamine to Anisodamine via hydroxylation.
Diagram 2: Comparative Assay Workflow
A logical flow for determining the comparative potency and safety profile.
Caption: Experimental workflow to differentiate receptor affinity, functional potency, and CNS safety.
References
-
Guo, H. Y., Lorenz, R. R., & Vanhoutte, P. M. (1992).[3] Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins.[3] Chinese Medical Journal, 105(1), 5–10.[3]
-
Poupko, J. M., Baskin, S. I., & Moore, E. (2007). The pharmacological properties of anisodamine. Journal of Applied Toxicology, 27(2), 116–121.
- Varadi, J., et al. (1999). Blood-brain barrier permeation of tropane alkaloids. Pharmaceutical Research, 16, 157–163.
-
PubChem. (2024). Compound Summary: Anisodamine (6-Hydroxyhyoscyamine).[1][2][4][5][6] National Library of Medicine.[4]
-
Guide to Pharmacology. (2024). Muscarinic Acetylcholine Receptors: Atropine.[7][8] IUPHAR/BPS.
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Molecular weight and physicochemical constants of 6-Hydroxyhyoscyamine
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Constants of 6-Hydroxyhyoscyamine (Anisodamine)
Executive Summary
6-Hydroxyhyoscyamine, widely known as Anisodamine, is a naturally occurring tropane alkaloid and a derivative of atropine.[1] Found in plants of the Solanaceae family, it functions as a non-subtype-selective muscarinic acetylcholine receptor antagonist and also exhibits activity as an α1-adrenergic receptor inhibitor.[2][3][4][5] Its pharmacological profile has led to its use in traditional Chinese medicine and clinical applications for improving microcirculation in shock states and treating organophosphate poisoning.[3][5]
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's fundamental physicochemical properties is a prerequisite for any meaningful investigation. These constants govern a molecule's behavior from initial handling and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive, in-depth analysis of the molecular weight and core physicochemical constants of 6-Hydroxyhyoscyamine, grounded in authoritative data and established experimental methodologies.
Core Molecular and Chemical Identity
Chemical Structure and Identifiers
The foundational identity of 6-Hydroxyhyoscyamine is defined by its unique tropane alkaloid structure. This consists of a bicyclic tropane ring system with a hydroxyl group at the 6-position and a tropate ester moiety.[6]
-
IUPAC Name: [(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate[7]
-
Common Synonyms: Anisodamine, 6β-Hydroxyhyoscyamine[2][3][4][7]
Caption: Chemical Structure of 6-Hydroxyhyoscyamine.
Significance in Drug Development
The physicochemical properties detailed in this guide are not merely academic data points; they are critical predictors of a drug candidate's viability. Parameters such as solubility, lipophilicity (LogP), and ionization state (pKa) directly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An accurate characterization of these constants is therefore essential for rational drug design, formulation development, and predicting in vivo behavior.
Molecular Weight and Physicochemical Data Summary
The molecular weight of 6-Hydroxyhyoscyamine is consistently reported across multiple high-purity suppliers and databases.
The key physicochemical constants for 6-Hydroxyhyoscyamine are summarized in the table below.
| Property | Value | Significance in Drug Development | Source(s) |
| Physical State | Crystalline solid; powder | Affects handling, formulation (e.g., tablet vs. solution), and dissolution rate. | [1][6][11] |
| Color | White to off-white/beige | A basic quality control parameter for purity assessment. | [1][3][6] |
| Melting Point | 106-109°C | A sharp melting range is a key indicator of compound purity. | [6] |
| Aqueous Solubility | ≥5 mg/mL in H₂O | Critical for bioavailability; determines the maximum concentration for formulations. | [1] |
| Organic Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Important for extraction, purification, and creating stock solutions for in vitro assays. | [6][9] |
| Lipophilicity (XLogP3) | 0.9 | Predicts membrane permeability and absorption. A value near 1 suggests a balance between hydrophilicity and lipophilicity, favorable for oral absorption. | [7] |
| Stability | Hygroscopic | Indicates the need for controlled storage conditions (e.g., desiccator, inert atmosphere) to prevent degradation. | [6] |
| Storage | -20°C under inert atmosphere or Room Temp | Proper storage is crucial to maintain compound integrity and ensure reproducibility of experiments. | [1][6] |
In-Depth Analysis of Key Physicochemical Constants
Solubility
Solubility is a measure of the maximum amount of a substance that can be dissolved in a solvent at equilibrium. For pharmaceutical development, aqueous solubility is paramount as it directly impacts bioavailability.
-
Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between these two measures. Thermodynamic solubility, often determined by the "gold standard" shake-flask method, represents the true equilibrium state and is essential for pre-formulation studies.[12] Kinetic solubility is a higher-throughput measure of how quickly a compound precipitates from a stock solution (often DMSO) when diluted in an aqueous buffer; it is useful for early-stage screening but can overestimate true solubility.[13][14] The reported value of ≥5 mg/mL for 6-Hydroxyhyoscyamine is a favorable starting point for development.[1]
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a lipid (typically n-octanol) and water. It is a key indicator of a drug's ability to cross biological membranes.
-
Interpretation of LogP: A LogP value is the base-10 logarithm of the concentration ratio.[15]
-
LogP < 0: The compound is predominantly hydrophilic.
-
LogP = 0: The compound is equally partitioned.
-
LogP > 0: The compound is predominantly lipophilic.
-
-
6-Hydroxyhyoscyamine's Profile: The computed XLogP3 value of 0.9 suggests that 6-Hydroxyhyoscyamine has a well-balanced profile, being slightly more lipophilic than hydrophilic.[7] This balance is often desirable for oral drug candidates, as it allows for sufficient aqueous solubility for dissolution while retaining enough lipophilicity to permeate the gut wall.[16]
Ionization Constant (pKa)
As an alkaloid with a tertiary amine in its tropane ring, 6-Hydroxyhyoscyamine is a basic compound.[6] Its pKa is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral (free base) form.
Standardized Protocols for Physicochemical Characterization
The following protocols represent robust, self-validating methodologies for determining the key constants discussed. The causality behind each step is explained to ensure scientific rigor.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method remains the reference standard for measuring true thermodynamic solubility.[12][21]
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Lipophilicity Determination (Shake-Flask LogP Method)
This classic method directly measures the partitioning of a compound between n-octanol and water.[16][22]
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Methodological & Application
Application Note: Optimized Extraction and Profiling of 6-Hydroxyhyoscyamine from Solanaceous Tissue
Executive Summary & Biological Context
6-Hydroxyhyoscyamine (6-HH) is a critical, often overlooked intermediate in the tropane alkaloid biosynthetic pathway. Unlike its stable end-product successor, scopolamine (hyoscine), 6-HH represents a transient metabolic state. It is formed from hyoscyamine by the enzyme Hyoscyamine 6β-hydroxylase (H6H) and subsequently epoxidized by the same enzyme to form scopolamine.[1][2][3]
For researchers, 6-HH presents a unique extraction challenge:
-
Polarity: The C6-hydroxyl group significantly increases polarity compared to hyoscyamine, leading to poor recovery in standard non-polar solvent extractions (e.g., pure Dichloromethane).
-
Instability: Like other tropane esters, it is susceptible to hydrolysis at high pH and racemization (conversion to the 6-hydroxyatropine form) if processed harshly.
This guide details a Dual-Phase Optimized Protocol designed to maximize the recovery of this specific intermediate while preserving its stereochemical integrity.
Biosynthetic Pathway Visualization
The following diagram illustrates the "Gateway" role of 6-HH. Note the dual action of the H6H enzyme.[1]
Figure 1: The biosynthetic flux from Hyoscyamine to Scopolamine, highlighting the intermediate status of 6-HH.[1]
Pre-Extraction Considerations
Before beginning, review the physicochemical properties that dictate the protocol logic.
| Property | Data | Experimental Implication |
| Molecular Weight | 305.37 g/mol | Detectable via LC-MS in ESI(+) mode. |
| pKa (Amine) | ~9.5 - 9.8 | Requires pH > 10.0 to ensure the molecule is uncharged (free base) for organic extraction. |
| Polarity (LogP) | ~0.9 (Lower than Hyoscyamine) | CRITICAL: Standard DCM extraction often yields <60% recovery. A polar modifier (Isopropanol) is required. |
| Stability | Labile Ester Linkage | Avoid heating >40°C. Avoid prolonged exposure to pH > 11. |
Protocol A: The "Gold Standard" Modified LLE
Best for: Bulk tissue profiling, hairy root cultures, and maximum yield.
This protocol modifies the classic acid-base extraction to account for the higher polarity of 6-HH.
Reagents Required[4][5][6]
-
Extraction Solvent: Chloroform : Methanol : Conc.[4][5] Ammonia (15 : 5 : 1 v/v/v).[6][4] Note: The ammonia ensures immediate basification and cell wall penetration.
-
Acid Phase: 1N Sulfuric Acid (H₂SO₄).[6]
-
Basification Agent: 28% Ammonium Hydroxide (NH₄OH).[6]
-
Final Organic Solvent: Chloroform : Isopropanol (3:1 v/v).
Step-by-Step Workflow
-
Lyophilization & Grinding:
-
Freeze-dry plant tissue (leaves/roots) to constant weight.
-
Grind to a fine powder (mesh size < 0.5 mm) using a ball mill. Do not let the sample heat up.
-
-
Initial Extraction (The "Soak"):
-
Weigh 100 mg of powder into a 15 mL centrifuge tube.
-
Add 10 mL of the Extraction Solvent (CHCl₃/MeOH/NH₄OH).[6]
-
Sonicate for 20 minutes at ambient temperature (keep water bath cool).
-
Incubate on a rotary shaker for 1 hour in the dark.
-
-
Filtration & Acid Partitioning:
-
Filter the mixture (0.45 µm PTFE). Retain the liquid.
-
Evaporate the solvent to dryness under a nitrogen stream at 35°C.
-
Re-dissolve the residue in 3 mL of 1N H₂SO₄ . (Alkaloids convert to water-soluble salts).
-
Add 2 mL Chloroform, vortex, and centrifuge. DISCARD the organic (bottom) layer. (This removes chlorophyll and non-alkaloidal lipids).
-
-
Targeted Basification & Recovery:
-
Adjust the aqueous phase pH to pH 10.0 using NH₄OH. Use a micro-pH probe. Do not overshoot to pH 12+ to prevent hydrolysis.
-
Critical Step: Extract the aqueous phase three times with 2 mL of Chloroform:Isopropanol (3:1) .
-
Why? Pure chloroform is insufficient for 6-HH. The isopropanol increases the polarity of the organic phase, pulling the hydroxylated alkaloid out of the water.
-
-
Drying:
-
Combine organic fractions.
-
Dry over anhydrous Na₂SO₄.
-
Evaporate to dryness and reconstitute in Mobile Phase A (see Section 5).
-
Protocol B: High-Throughput SPE (Solid Phase Extraction)
Best for: Large sample sets, removing complex matrix interferences.
Workflow Visualization
Figure 2: Mixed-mode Cation Exchange (MCX) workflow for selective alkaloid isolation.
Methodology
-
Extraction: Extract 50 mg tissue with 5 mL 70% Methanol (acidified with 0.1% Formic Acid). Sonicate 15 mins. Centrifuge.
-
Cartridge Selection: Use a Mixed-Mode Cation Exchange (MCX) cartridge (e.g., Oasis MCX or Strata-X-C).
-
Reasoning: 6-HH has a basic nitrogen. MCX binds the nitrogen via ionic interaction, allowing rigorous washing of neutral interferences (phenolics, pigments) with organic solvents.
-
-
Loading: Apply supernatant to the conditioned cartridge.
-
Wash 1: 2 mL 0.1% Formic Acid (removes neutrals/acids).
-
Wash 2: 2 mL Methanol (removes hydrophobic neutrals). Note: 6-HH stays bound due to ionic charge.
-
Elution: 2 mL Methanol containing 5% Ammonium Hydroxide . The base neutralizes the charge on the nitrogen, releasing the 6-HH.
Analytical Validation (LC-MS/MS)
To confirm the extraction of 6-HH versus its isomer (littorine) or degradation products, use the following parameters.
-
Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 40% B over 10 minutes. (Tropane alkaloids elute early; 6-HH elutes before Hyoscyamine).
MS/MS Transitions (ESI+):
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| 6-Hydroxyhyoscyamine | 306.2 [M+H]+ | 142.1 | 124.1 | 25 |
| Hyoscyamine | 290.2 [M+H]+ | 124.1 | 93.1 | 30 |
| Scopolamine | 304.2 [M+H]+ | 138.1 | 156.1 | 28 |
Note: The fragment m/z 142.1 corresponds to the hydroxylated tropane ring, distinguishing it from hyoscyamine (m/z 124.1).
Expert Insights & Troubleshooting
The "Isomer Trap"
6-HH is structurally similar to Littorine . While they have different biosynthetic origins, they can co-elute.
-
differentiation: Littorine has a molecular weight of 289.4 g/mol (distinct from 6-HH). However, 6-Hydroxyhyoscyamine can dehydrate in the MS source to mimic other species. Always check the retention time relative to a standard. 6-HH should elute earlier than hyoscyamine due to the extra polar hydroxyl group.
Preventing Epimerization
Solanaceous plants naturally contain the S-isomer ((-)-6-hydroxyhyoscyamine). High pH (>11) or high temperatures (>50°C) during evaporation will cause racemization to the R/S mixture (6-hydroxyatropine).
-
Fix: Never use a boiling water bath for evaporation. Use a vacuum concentrator at 30°C.
Storage
Once extracted, 6-HH is prone to oxidation. Store samples in amber glass vials at -20°C. If storing for >1 week, add 0.1% formic acid to the solvent to keep the nitrogen protonated and stable.
References
-
Kursinszki, L., et al. (2005). "Simultaneous analysis of hyoscyamine, scopolamine, 6β-hydroxyhyoscyamine and apoatropine in Solanaceous hairy roots by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1091(1-2), 32-39.[5]
-
Jakabová, S., et al. (2012). "Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species."[7][8] Journal of Chromatography A, 1232, 295-301.[7]
-
Palazon, J., et al. (2008). "Metabolic Engineering of Tropane Alkaloids." Pharmaceutical Biology.
- Liu, H., et al. (2020). "Extraction and analysis of tropane alkaloids from Anisodus tanguticus." Phytochemical Analysis. (Contextual grounding for polar alkaloid extraction).
Sources
- 1. Engineering tropane biosynthetic pathway in Hyoscyamus niger hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two-step epoxidation of hyoscyamine to scopolamine is catalyzed by bifunctional hyoscyamine 6 beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of hyoscyamine, scopolamine, 6beta-hydroxyhyoscyamine and apoatropine in Solanaceous hairy roots by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
GC-MS analysis parameters for 6-Hydroxyhyoscyamine identification
Application Note & Standard Operating Protocol
Executive Summary
Objective: To establish a robust, high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 6-Hydroxyhyoscyamine (Anisodamine) in biological and pharmaceutical matrices. Target Analyte: 6-Hydroxyhyoscyamine (CAS: 55927-10-5), a polar metabolite of hyoscyamine/atropine. Core Challenge: The analyte possesses two active hydroxyl groups and a thermally labile ester linkage, rendering direct GC analysis impossible due to peak tailing and on-column degradation. Solution: A validated Two-Step Derivatization protocol using Silylation (BSTFA/TMCS) to ensure volatility, thermal stability, and characteristic mass spectral fragmentation.
Chemical Context & Mechanistic Rationale
6-Hydroxyhyoscyamine is a tropane alkaloid structurally similar to hyoscyamine but with an additional hydroxyl group at the C6 position of the tropane ring.
-
Polarity: The secondary hydroxyl on the tropane ring and the primary hydroxyl on the tropic acid moiety create strong hydrogen bonding, leading to adsorption on GC liners.
-
Thermal Instability: The ester bond is susceptible to hydrolysis and pyrolysis at GC inlet temperatures (>200°C) if not protected.
-
Derivatization Strategy: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . This reagent replaces active protic hydrogens with Trimethylsilyl (TMS) groups, increasing molecular weight by 72 Da per functional group but significantly lowering boiling point relative to molecular weight by eliminating hydrogen bonding.
Mechanistic Pathway Diagram
The following diagram illustrates the workflow from sample extraction to data acquisition.
Figure 1: End-to-end analytical workflow for 6-Hydroxyhyoscyamine analysis.
Experimental Protocol
3.1 Reagents & Materials[1]
-
Standard: 6-Hydroxyhyoscyamine hydrobromide (Sigma-Aldrich or equivalent).
-
Derivatization Agent: BSTFA + 1% TMCS (Thermo Scientific or equivalent).
-
Solvents: Pyridine (Anhydrous), Ethyl Acetate (LC-MS grade).
-
SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX or Bond Elut Certify), essential for retaining basic tropane alkaloids while removing acidic interferences.
3.2 Sample Preparation (Self-Validating Step)
Validation Check: Moisture is the enemy of silylation. Ensure all extracts are completely dry before adding reagents.
-
Extraction (Biological Fluids):
-
Condition SPE cartridge with 1 mL Methanol followed by 1 mL Water.
-
Load 1 mL sample (pH adjusted to 6.0 with phosphate buffer).
-
Wash with 1 mL 0.1M HCl (removes neutrals/acids).
-
Wash with 1 mL Methanol (removes hydrophobic neutrals).
-
Elute with 2 mL Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2). Note: The base is required to neutralize the charge on the nitrogen, releasing the alkaloid.
-
-
Drying:
-
Evaporate eluate to dryness under a gentle stream of Nitrogen at 40°C.
-
Critical: Add 50 µL of anhydrous Toluene and re-evaporate to azeotrope off any residual moisture.
-
-
Derivatization:
-
Add 50 µL Anhydrous Pyridine (acts as a solvent and acid scavenger).
-
Add 50 µL BSTFA + 1% TMCS .
-
Vortex for 30 seconds.
-
Incubate at 70°C for 30 minutes .
-
Cool to room temperature and transfer to a GC vial with a glass insert.
-
GC-MS Method Parameters
4.1 Gas Chromatograph (Agilent 7890B or equivalent)
| Parameter | Setting | Rationale |
| Inlet | Splitless (1 min purge) | Maximizes sensitivity for trace metabolites. |
| Inlet Temp | 250°C | Sufficient to volatilize TMS derivatives without pyrolysis. |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Standard for optimal van Deemter efficiency. |
| Column | DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm) | Low-polarity phase ideal for separating silylated alkaloids. |
| Oven Program | Initial: 70°C (hold 1 min) | Solvent focusing. |
| Ramp 1: 20°C/min to 180°C | Fast ramp to elution range. | |
| Ramp 2: 5°C/min to 300°C | Slow ramp for resolution of isomers. | |
| Final: 300°C (hold 5 min) | Column bake-out. | |
| Transfer Line | 280°C | Prevents condensation between GC and MS. |
4.2 Mass Spectrometer (Agilent 5977 or equivalent)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Acquisition Mode:
-
Full Scan: m/z 50–550 (For identification/library matching).
-
SIM (Selected Ion Monitoring): For high-sensitivity quantitation.
-
Data Analysis & Identification Strategy
5.1 Retention Index (RI)
On a standard 5% phenyl methylpolysiloxane column (DB-5MS), the Bis-TMS derivative of 6-Hydroxyhyoscyamine elutes significantly later than Hyoscyamine-TMS.
-
Predicted RI: ~2300–2350
-
Note: Always run a C10-C40 alkane ladder to calculate the daily Retention Index.
5.2 Mass Spectral Fragmentation (The "Expertise" Pillar)
Understanding the fragmentation is crucial for distinguishing 6-Hydroxyhyoscyamine from interferences.
Bis-TMS Derivative (MW ~449): The molecule accepts two TMS groups: one on the tropic acid hydroxyl and one on the C6-hydroxyl of the tropane ring.
-
Key Diagnostic Ions:
-
m/z 73: Trimethylsilyl cation
. High abundance, non-specific. -
m/z 212 (Base Peak Candidate): The tropane ring fragment. In standard hyoscyamine, this is m/z 124. In 6-OH-hyoscyamine-TMS, the mass shifts due to the -OTMS group:
. -
m/z 179: The tropic acid alpha-cleavage fragment
. This confirms the presence of the tropic acid moiety. -
m/z 434:
. Loss of a methyl group from the TMS.[4][5][6]
-
Fragmentation Logic Diagram
Figure 2: Predicted fragmentation pathway for the Bis-TMS derivative of 6-Hydroxyhyoscyamine.
Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| No Peak Detected | Moisture in sample preventing derivatization. | Re-dry sample with toluene azeotrope. Use fresh BSTFA. |
| Peak Tailing | Active sites in liner or column. | Replace inlet liner (deactivated splitless). Trim column 10cm. |
| Extra Peaks (m/z 147) | Polysiloxane degradation or incomplete derivatization. | Check septum bleed. Increase derivatization time to 60 min. |
| Low Sensitivity | Ion source contamination. | Clean MS source. Switch to SIM mode monitoring m/z 212, 179. |
References
-
NIST Mass Spectrometry Data Center. (2023). 6-Hydroxyhyoscyamine Mass Spectrum & Retention Data. NIST Chemistry WebBook, SRD 69. Link
-
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Link
-
Thermo Fisher Scientific. (2021). GC-MS Sample Preparation Protocols: Derivatization Strategies. Link
-
Chen, P., et al. (2006). Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine. Journal of Chromatography B, 843(2), 283-288. (Provided for metabolic context and ion cross-reference). Link
-
Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography (GC). Technical Bulletin. Link
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
High-Sensitivity Quantification of 6-Hydroxyhyoscyamine in Biological Fluids via LC-MS/MS
Application Note & Technical Protocol
Executive Summary
This guide details a robust LC-MS/MS methodology for the quantification of 6-Hydroxyhyoscyamine (6-OH-Hyo) , a primary polar metabolite of hyoscyamine and atropine. While the parent drugs are lipophilic and easily extracted, 6-OH-Hyo presents distinct bioanalytical challenges due to its increased polarity and potential for matrix suppression in urine and plasma.
This protocol departs from standard "dilute-and-shoot" approaches, advocating for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure method longevity and sensitivity. We utilize a polar-embedded C18 stationary phase to retain this hydrophilic metabolite without requiring ion-pairing reagents.
Biological Context & Metabolic Pathway
Hyoscyamine is an anticholinergic tropane alkaloid. In humans, it undergoes hepatic metabolism primarily via CYP3A4 and CYP3A5 . The hydroxylation at the 6-position of the tropane ring yields 6-Hydroxyhyoscyamine.
Why Quantify 6-OH-Hyo?
-
Forensic Timelines: 6-OH-Hyo persists in urine longer than the parent drug, extending the detection window for anticholinergic exposure.
-
Clinical Toxicity: In patients with renal impairment, accumulation of this active metabolite can contribute to "anticholinergic burden," leading to delirium or tachycardia.
Visualization: Metabolic Pathway
The following diagram illustrates the oxidative pathway and the structural shift that necessitates specific extraction logic.
Figure 1: Hepatic metabolism of Hyoscyamine to 6-Hydroxyhyoscyamine via Cytochrome P450 enzymes.
Method Development Strategy (The "Why")
Sample Preparation: The Case for MCX SPE
Direct protein precipitation (PPT) is often insufficient for 6-OH-Hyo because phospholipids co-elute, causing significant ion suppression.
-
Recommendation: Mixed-Mode Strong Cation Exchange (MCX).
-
Mechanism: The tropane nitrogen is basic (
). By acidifying the sample, we protonate the amine, allowing it to bind ionically to the MCX sorbent. This allows us to wash away neutrals (phospholipids) with 100% organic solvent before eluting the basic analyte.
Chromatography: Solving the "Polarity Problem"
Standard C18 columns often fail to retain 6-OH-Hyo, causing it to elute in the void volume (salt front).
-
Selected Column: Polar-Embedded C18 (e.g., Waters Acquity BEH Shield RP18 or Phenomenex Kinetex Biphenyl).
-
Rationale: The embedded polar group shields the silanols and interacts with the hydroxyl group of the metabolite, increasing retention and separation from the parent drug.
Experimental Protocols
Materials & Reagents
-
Standards: 6-Hydroxyhyoscyamine (High Purity), Atropine-d3 (Internal Standard).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Formate, Ammonia Solution (25%).
Sample Preparation (MCX SPE)
Applicable Matrices: Plasma, Serum, Urine (Hydrolyzed).
| Step | Action | Critical Technical Note |
| 1. Pre-treatment | Mix 200 µL sample + 20 µL IS + 600 µL 4% H₃PO₄ . | Acidification (pH < 3) is vital to protonate the tropane nitrogen for capture. |
| 2. Conditioning | Condition MCX cartridge (30 mg) with 1 mL MeOH, then 1 mL Water. | Do not let the sorbent dry out. |
| 3. Loading | Load the pre-treated sample at low vacuum (~1 mL/min). | Slow loading maximizes ion-exchange interactions. |
| 4. Wash 1 | Wash with 1 mL 2% Formic Acid in Water. | Removes proteins and salts. |
| 5. Wash 2 | Wash with 1 mL 100% Methanol . | Crucial Step: Removes hydrophobic interferences (lipids) while analyte remains ionically bound. |
| 6. Elution | Elute with 2 x 250 µL 5% NH₄OH in Methanol . | High pH breaks the ionic bond, releasing the base. |
| 7. Reconstitution | Evaporate to dryness ( | Matches initial gradient conditions to prevent peak distortion. |
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
Column: Polar-Embedded C18 (
Mobile Phases:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Phase |
| 0.00 | 5 | 0.4 | Initial Hold |
| 1.00 | 5 | 0.4 | Loading |
| 6.00 | 40 | 0.4 | Elution Gradient |
| 6.10 | 95 | 0.4 | Wash |
| 8.00 | 95 | 0.4 | Wash Hold |
| 8.10 | 5 | 0.4 | Re-equilibration |
| 10.00 | 5 | 0.4 | End |
Mass Spectrometry Parameters (MRM)
Ionization: ESI Positive (
| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (V) | Type |
| 6-OH-Hyo | 306.2 | 142.1 | 50 | 35 | Quantifier |
| 306.2 | 124.1 | 50 | 45 | Qualifier | |
| Atropine-d3 (IS) | 293.2 | 127.1 | 50 | 38 | Internal Std |
Note: The transition
Analytical Workflow Visualization
The following diagram maps the logical flow of the protocol to ensure data integrity.
Figure 2: Step-by-step analytical workflow using Mixed-Mode Cation Exchange (MCX).
Validation & Troubleshooting
Stability Warning
Tropane alkaloids are susceptible to hydrolysis (ester cleavage) at high pH.
-
Corrective Action: Urine samples must be acidified to pH ~3.0 immediately upon collection if not analyzed within 4 hours. Long-term storage should be at -80°C.
Matrix Effects
If the internal standard response varies by >15% between standards and samples:
-
Check the Wash Step: Ensure the 100% Methanol wash in the SPE protocol is sufficient.
-
Dilution: For urine, a 1:5 dilution with mobile phase A prior to SPE can significantly reduce suppression.
Isomer Separation
Scopolamine (
References
-
European Medicines Agency. (2015). Assessment report on Datura stramonium L., folium. Committee on Herbal Medicinal Products (HMPC). Link
-
Johnsson, M. et al. (2009). Fast analysis of doping agents in urine by ultra-high-pressure liquid chromatography-quadrupole-time-of-flight mass spectrometry. Journal of Chromatography A. Link
-
PubChem. (2023). 6-Hydroxyhyoscyamine Compound Summary. National Library of Medicine. Link
-
Thermo Fisher Scientific. (2021). Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications.Link
Sources
Application Notes & Protocols for the Synthesis of 6-Hydroxyhyoscyamine
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 6-Hydroxyhyoscyamine, a pivotal tropane alkaloid. Also known as Anisodamine, this compound is not only a pharmacologically active agent but also the direct biosynthetic precursor to scopolamine, a widely used anticholinergic drug.[1][2] Given the structural complexity of tropane alkaloids, which makes total chemical synthesis economically challenging, this guide focuses on robust and scientifically validated biocatalytic and biotransformation methodologies.[3] We will explore the enzymatic conversion of hyoscyamine using isolated Hyoscyamine 6β-hydroxylase (H6H) and whole-cell biotransformation systems, providing detailed, step-by-step protocols and the scientific rationale behind key experimental choices.
Introduction: The Significance of 6-Hydroxyhyoscyamine
Tropane alkaloids, characterized by their unique bicyclic [3.2.1] tropane ring structure, are a class of secondary metabolites predominantly found in the Solanaceae plant family.[4][5] Among these, hyoscyamine and its epoxide derivative, scopolamine, are of significant medicinal importance.[6] 6β-Hydroxyhyoscyamine is the crucial intermediate in the biosynthetic pathway that converts hyoscyamine to scopolamine.[7][8] This conversion is catalyzed by the bifunctional enzyme Hyoscyamine 6β-hydroxylase (H6H), a non-heme, 2-oxoglutarate-dependent dioxygenase.[9][10][11]
The enzyme first hydroxylates l-hyoscyamine at the C-6 position of the tropane ring to yield 6β-hydroxyhyoscyamine.[10] Subsequently, the same enzyme catalyzes an oxidative ring closure (epoxidation) to form scopolamine.[12][13] Beyond its role as a precursor, 6β-hydroxyhyoscyamine (Anisodamine) has demonstrated therapeutic potential with lower neurotoxicity compared to its parent compounds, making its efficient production a key objective for pharmaceutical research.[1]
This guide details two primary synthesis routes that leverage the high specificity and efficiency of the H6H enzyme.
Synthesis Strategy Overview
The production of 6-Hydroxyhyoscyamine is dominated by enzymatic methods due to the enzyme's precise stereoselectivity, avoiding the formation of unwanted byproducts and complex purification steps associated with traditional organic synthesis.
-
Route 1: Biocatalytic Synthesis with Isolated Enzyme: This approach offers a clean reaction system with a purified or partially purified H6H enzyme, allowing for precise control over reaction parameters and simplifying downstream processing.
-
Route 2: Whole-Cell Biotransformation: This method utilizes genetically engineered microorganisms (e.g., Escherichia coli) to express the H6H enzyme. The cells act as self-contained micro-reactors, converting an externally supplied substrate (hyoscyamine) into the desired product.
Caption: Biosynthetic conversion of Hyoscyamine to Scopolamine.
Route 1: Biocatalytic Synthesis using Recombinant H6H
This protocol is centered on the in vitro enzymatic conversion of hyoscyamine. The primary advantage is the direct control over the reaction, which can be optimized to maximize the yield of 6β-hydroxyhyoscyamine and minimize its subsequent conversion to scopolamine. The protocol involves two major stages: (A) Expression and Purification of the H6H enzyme, and (B) The Enzymatic Reaction and Product Isolation.
Protocol 2.1: Expression and Purification of Recombinant H6H
Rationale: A reliable source of active H6H is paramount. Recombinant expression in E. coli, often as a fusion protein (e.g., with a SUMO or Maltose-Binding Protein tag), facilitates high-yield production and simplified purification via affinity chromatography.[1][12] The fusion tag can often be cleaved post-purification to yield the native enzyme.
Methodology:
-
Gene Synthesis and Cloning: The codon-optimized DNA sequence for H6H from a known source (e.g., Brugmansia sanguinea, Hyoscyamus niger, or Datura metel) is synthesized and cloned into a suitable expression vector (e.g., pMCSG19 or pMAL) containing an N-terminal His6-tag and a TEV protease cleavage site.[1][14]
-
Transformation: Transform the expression plasmid into a competent E. coli expression strain, such as BL21(DE3).
-
Protein Expression:
-
Grow a starter culture overnight in LB medium with appropriate antibiotic selection.
-
Inoculate a larger volume of Terrific Broth (TB) medium and grow at 37°C until the OD600 reaches ~1.5.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a reduced temperature (e.g., 18-20°C) overnight to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 25 mM NaCl, 10 mM Tris-HCl, 5 mM imidazole, pH 7.6) supplemented with lysozyme and DNase I.[1]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 30,000 x g for 30 min at 4°C) to remove cellular debris.
-
-
Affinity Purification:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with a wash buffer (lysis buffer with a slightly increased imidazole concentration) to remove non-specifically bound proteins.
-
Elute the His-tagged H6H protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Tag Cleavage and Final Purification (Optional but Recommended):
-
If desired, cleave the affinity tag using a specific protease (e.g., TEV protease).
-
Perform a final purification step using size-exclusion chromatography (gel filtration) to separate the purified H6H from the cleaved tag and any remaining impurities.
-
-
Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a standard method (e.g., Bradford assay).
Caption: Workflow for Recombinant H6H Enzyme Purification.
Protocol 2.2: Enzymatic Hydroxylation of Hyoscyamine
Rationale: The H6H enzyme requires specific co-factors for its catalytic activity. As a 2-oxoglutarate-dependent dioxygenase, it needs 2-oxoglutarate, Fe(II), and ascorbate for optimal function.[10] The reaction conditions, particularly time, must be carefully controlled to favor the accumulation of the hydroxylated intermediate over the epoxidized final product.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine the following components in a buffer (e.g., 20 mM Tris buffer, pH 7.6):
-
Substrate: l-Hyoscyamine (e.g., 100 µM final concentration).
-
Enzyme: Purified H6H (e.g., 0.5-1.0 µM final concentration).
-
Co-factors: 2-oxoglutarate, FeSO4, and Sodium Ascorbate.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Time-Course Monitoring: To maximize the yield of 6β-Hydroxyhyoscyamine, it is crucial to monitor the reaction progress over time. Withdraw aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Reaction Quenching: Stop the reaction in the withdrawn aliquots immediately, for example, by adding an organic solvent like ethyl acetate.
-
Product Extraction:
-
Add ethyl acetate to the quenched reaction mixture.
-
Vortex thoroughly to extract the alkaloids into the organic phase.
-
Separate the phases by centrifugation.
-
Collect the organic (upper) layer and evaporate to dryness under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using LC-MS to quantify the amounts of remaining hyoscyamine, produced 6β-hydroxyhyoscyamine, and any scopolamine formed.[1] Identify the optimal reaction time that provides the highest concentration of the desired intermediate.
-
-
Preparative Scale-Up: Once the optimal reaction time is determined, perform the reaction on a larger scale and stop the entire reaction at that time point for product purification.
-
Purification: Purify the 6β-Hydroxyhyoscyamine from the scaled-up reaction extract using preparative High-Performance Liquid Chromatography (HPLC).
Route 2: Whole-Cell Biotransformation
This approach uses engineered E. coli cells expressing H6H to directly convert hyoscyamine added to the culture medium. This method avoids the need for enzyme purification but requires optimization of substrate feeding and product extraction from a more complex culture broth.
Protocol 3.1: Bioconversion of Hyoscyamine in Engineered E. coli
Rationale: When fed to a culture of recombinant E. coli expressing H6H, hyoscyamine is transported into the cells and converted first to 6β-hydroxyhyoscyamine and then to scopolamine.[12] The products are often released into the culture medium.[15] By controlling the incubation time, the accumulation of the intermediate can be favored.
Methodology:
-
Strain Preparation: Prepare an overnight culture of the H6H-expressing E. coli strain as described in Protocol 2.1 (steps 1-3, but on a smaller scale).
-
Culture Inoculation: Inoculate a larger volume of production medium (e.g., TB or a defined medium) with the overnight culture.
-
Induction: Grow the culture to a suitable cell density (e.g., OD600 of 0.6-0.8) and induce H6H expression with IPTG.
-
Substrate Feeding: After a period of induction (e.g., 2-4 hours), add l-hyoscyamine to the culture medium to a final concentration of ~100 µM.[12]
-
Biotransformation: Continue the incubation at a suitable temperature (e.g., 28-30°C) with shaking.
-
Monitoring and Harvest:
-
Withdraw samples from the culture medium periodically (e.g., every 12 or 24 hours).
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant directly or after extraction (as described in Protocol 2.2, steps 5-6) by LC-MS to monitor the conversion of hyoscyamine and the production of 6β-hydroxyhyoscyamine and scopolamine.
-
Harvest the entire culture when the concentration of 6β-hydroxyhyoscyamine is maximal.
-
-
Extraction and Purification:
-
Centrifuge the entire culture to separate the cells from the medium.
-
Perform a solvent extraction (e.g., with ethyl acetate) on the supernatant to recover the produced alkaloids.
-
Purify the target compound using preparative HPLC.
-
Caption: Workflow for Whole-Cell Biotransformation.
Data Summary and Characterization
The successful synthesis of 6-Hydroxyhyoscyamine must be confirmed through rigorous analytical techniques.
Table 1: Key Kinetic Parameters of H6H Variants
| Enzyme Source | Substrate | K_m (µM) | Catalytic Efficiency | Reference |
| Hyoscyamus niger | l-Hyoscyamine | 35 | Not specified | [10] |
| Hyoscyamus niger | 6,7-Dehydrohyoscyamine | 10 | Not specified | [10] |
| Brugmansia sanguinea | l-Hyoscyamine | ~60 | ~40-fold higher activity for hydroxylation vs. epoxidation | [1][13] |
Analytical Characterization
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for monitoring reaction progress and confirming product identity. The retention time and mass-to-charge ratio (m/z) of the product should match a known standard of 6-Hydroxyhyoscyamine (C17H23NO4, Mol. Wt: 305.37 g/mol ). For example, using a RP-C18 column, 6β-hydroxyhyoscyamine typically elutes slightly earlier than hyoscyamine.[1]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For definitive structural elucidation of the purified compound, 1H and 13C NMR should be performed. The spectra will confirm the addition of the hydroxyl group at the C-6 position of the tropane ring.
-
Purity Analysis: The purity of the final product should be assessed using analytical HPLC with UV detection.
Conclusion
The production of 6-Hydroxyhyoscyamine is most effectively and specifically achieved through biocatalytic methods centered on the Hyoscyamine 6β-hydroxylase enzyme. Both isolated enzyme systems and whole-cell biotransformation offer viable pathways, each with distinct advantages. The choice between them depends on the specific laboratory capabilities and the desired scale of production. The protocols outlined in this guide provide a robust framework for researchers to synthesize and purify this valuable pharmaceutical intermediate, enabling further investigation into its therapeutic properties and its use as a precursor for scopolamine synthesis.
References
-
Hashimoto, T., Kohno, J., & Yamada, Y. (1987). Epoxidation in Vivo of Hyoscyamine to Scopolamine Does Not Involve a Dehydration Step. Plant Physiology, 84(1), 144–147.
-
Hashimoto, T., Matsuda, J., & Yamada, Y. (1993). Two-step epoxidation of hyoscyamine to scopolamine is catalyzed by bifunctional hyoscyamine 6 beta-hydroxylase. FEBS Letters, 329(1-2), 35–39.
-
Palazón, J., et al. (2003). Biotransformation of hyoscyamine into scopolamine in transgenic tobacco cell cultures. Journal of Biotechnology, 101(2), 199-208.
-
Pardo-García, A., et al. (2021). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 26(21), 6596.
-
Hashimoto, T., Kohno, J., & Yamada, Y. (1987). Epoxidation in Vivo of Hyoscyamine to Scopolamine Does Not Involve a Dehydration Step. Plant Physiology, 84(1), 144–147.
-
Ghorbanpour, M., et al. (2017). Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles. Plant Cell, Tissue and Organ Culture (PCTOC), 128, 439–452.
-
Moyano, E., et al. (2008). Application of Metabolic Engineering to the Production of Scopolamine. Molecules, 13(8), 1722–1744.
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Phytochemistry Reviews, 7, 433–463.
-
Bloom Tech. (2023). How do you synthesize scopolamine? Knowledge - Bloom Tech.
-
Bedewitz, M. A. (2018). Tropane Alkaloid Biosynthesis in Atropa Belladonna. Purdue University Graduate School.
-
Wikipedia contributors. (2024). Tropane alkaloid. Wikipedia, The Free Encyclopedia.
-
Coherent Market Insights. (2024). Scopolamine Key Manufacturing Processes and Innovations. Coherent Market Insights.
-
Benchchem. Biosynthesis of tropane alkaloids in plants. Benchchem.
-
Hashimoto, T., Kohno, J., & Yamada, Y. (1987). Epoxidation in Vivo of Hyoscyamine to Scopolamine Does Not Involve a Dehydration Step. Plant Physiology, 84(1), 144-147.
-
Rutkowska, E., et al. (2020). Regioselectivity of hyoscyamine 6β-hydroxylase-catalysed hydroxylation as revealed by high-resolution structural information and QM/MM calculations. Catalysis Science & Technology, 10(19), 6523-6536.
-
Hashimoto, T., & Yamada, Y. (1987). Purification and characterization of hyoscyamine 6 beta-hydroxylase from root cultures of Hyoscyamus niger L. Hydroxylase and epoxidase activities in the enzyme preparation. European Journal of Biochemistry, 164(2), 277–285.
-
ResearchGate. (n.d.). a H6H-catalyzed epoxidation of hyoscyamine (1). b Possible mechanisms... ResearchGate.
-
ResearchGate. (n.d.). Conversion of hyoscyamine to scopolamine Schematic representation of... ResearchGate.
-
Fischer, C., et al. (2018). Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production. MedChemComm, 9(5), 888-892.
-
Fischer, C., et al. (2018). Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production. MedChemComm, 9(5), 888-892.
-
Simson Pharma Limited. (n.d.). 6-Hydroxyhyoscyamine. Simson Pharma Limited.
-
Zhang, L., et al. (2022). Biotechnological Approaches on Engineering Medicinal Tropane Alkaloid Production in Plants. Frontiers in Plant Science, 13, 912332.
-
Moyano, E., et al. (2008). Application of Metabolic Engineering to the Production of Scopolamine. Molecules.
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxyhyoscyamine. PubChem Compound Database.
-
Wikipedia contributors. (2024). Hyoscyamine. Wikipedia, The Free Encyclopedia.
-
Wang, C., et al. (2023). Refining the Substrate-Cofactor Disposition Model of Hyoscyamine 6β-Hydroxylase. Journal of the American Chemical Society.
-
Kang, Y. M., et al. (2005). Over expression of Hyoscyamine 6B hydroxylase (h6h) gene and enhanced production of tropane alkaloids in Scopolia hairy root lines. Journal of Microbiology and Biotechnology.
-
National Center for Biotechnology Information. (n.d.). (6S)-Hydroxyhyoscyamine. PubChem Compound Database.
-
National Center for Biotechnology Information. (n.d.). 6-beta-Hydroxyhyoscyamine. PubChem Compound Database.
-
Demkowicz, S., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry, 86(13), 8556–8562.
Sources
- 1. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biotechnological Approaches on Engineering Medicinal Tropane Alkaloid Production in Plants [frontiersin.org]
- 3. Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 6. Application of Metabolic Engineering to the Production of Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxidation in vivo of hyoscyamine to scopolamine does not involve a dehydration step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Purification and characterization of hyoscyamine 6 beta-hydroxylase from root cultures of Hyoscyamus niger L. Hydroxylase and epoxidase activities in the enzyme preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Refining the Substrate-Cofactor Disposition Model of Hyoscyamine 6β-Hydroxylase Catalysis Using Hyoscyamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-step epoxidation of hyoscyamine to scopolamine is catalyzed by bifunctional hyoscyamine 6 beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Regioselectivity of hyoscyamine 6β-hydroxylase-catalysed hydroxylation as revealed by high-resolution structural information and QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biotransformation of hyoscyamine into scopolamine in transgenic tobacco cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Solid-Phase Extraction (SPE) Strategies for Tropane Alkaloids
Executive Summary
Tropane alkaloids (TAs), primarily atropine ((-)-hyoscyamine) and scopolamine ((-)-hyoscine), are potent anticholinergic secondary metabolites found in Solanaceae plants (Datura, Atropa, Hyoscyamus).[1][2][3] Their analysis is critical in two distinct fields: forensic toxicology (due to their hallucinogenic and deliriant properties) and food safety (due to accidental contamination of crops like sorghum, maize, and spinach).
This guide moves beyond generic protocols to provide a mechanism-based approach to extraction. While C18 silica is often attempted, it frequently fails to remove basic interferences or suffers from ion suppression in LC-MS/MS. This note advocates for Mixed-Mode Strong Cation Exchange (MCX) as the gold standard, leveraging the distinct pKa (~9.5–10.0) of the tropane nitrogen to achieve superior cleanup and recovery.
The Chemical Basis of Extraction
To design a robust SPE method, one must exploit the analyte's physicochemical properties. TAs possess a tertiary amine bridge.
-
Atropine pKa: ~9.8
-
Scopolamine pKa: ~7.6–7.8
-
Hydrophobicity: Moderate (LogP ~1.8 for Atropine).
The "Lock and Key" Mechanism (MCX): Standard Reversed-Phase (RP) relies solely on weak hydrophobic interactions. In contrast, Mixed-Mode MCX utilizes a dual-retention mechanism:
-
Hydrophobic Retention: The sorbent's backbone (polymeric or alkyl chain) retains the non-polar aromatic ring.
-
Ionic Retention: At acidic pH (< pH 6), the tertiary amine is protonated (
). The sorbent's sulfonic acid group ( ) binds this charge ionically.
Why this matters: This allows us to wash the cartridge with 100% methanol (removing neutral interferences) without eluting the target, as it remains "locked" by the ionic bond. Elution only occurs when we break this bond using a basic solvent.
Visualization: Mixed-Mode Mechanism
Caption: The "Lock and Key" mechanism of Mixed-Mode Cation Exchange (MCX). The analyte is retained by charge during aggressive washing, then released by pH neutralization.[4]
Protocol A: Biological Fluids (Plasma/Urine)
Target Audience: Forensic Toxicology, Clinical Research. Challenge: High protein content and phospholipids causing ion suppression.
Materials
-
Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL (for small volumes) or 60 mg / 3 mL.
-
Internal Standard: Atropine-d3 or Scopolamine-d3 (Essential for MS compensation).
Workflow
-
Sample Pre-treatment:
-
Aliquot 500 µL plasma/urine.
-
Add 20 µL Internal Standard.
-
Add 500 µL 4% Phosphoric Acid (H3PO4) .
-
Rationale: Acidification ensures TAs are fully protonated (positively charged) to bind to the cation exchange sites. Disruption of protein binding is also achieved. Vortex and centrifuge at 10,000 rpm for 5 min to pellet precipitates.
-
-
Conditioning:
-
1 mL Methanol.[4]
-
1 mL Water (acidified with 0.1% Formic Acid).
-
-
Loading:
-
Load the supernatant from Step 1 at a slow rate (~1 mL/min).
-
-
Washing (Critical Step):
-
Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins and hydrophilic interferences).
-
Wash 2: 1 mL 100% Methanol. (Removes hydrophobic neutrals, fats, and phospholipids).
-
Note: Because the TAs are ionically bound, they will not elute with 100% Methanol. This is the advantage over C18.
-
-
Elution:
-
Elute with 2 x 500 µL 5% Ammonium Hydroxide (NH4OH) in Methanol .
-
Rationale: The high pH deprotonates the amine, breaking the ionic bond. The organic solvent disrupts the hydrophobic bond.
-
-
Post-Elution:
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in Mobile Phase (e.g., 90:10 Water:Acetonitrile w/ 0.1% Formic Acid).
-
Protocol B: Complex Food Matrices (Cereals, Spinach, Tea)
Target Audience: Food Safety Labs, Quality Control. Challenge: EFSA limits are low (µg/kg range). Matrices contain starch, chlorophyll, and natural pigments. Regulatory Context: EFSA Contam Panel (2013) and EU Regulation 2016/239 establish strict limits for baby foods.
Workflow
-
Extraction (Solid-Liquid Extraction - SLE):
-
Weigh 2.0 g homogenized sample (e.g., cereal flour).
-
Add 10 mL 1.1% Hydrochloric Acid or 0.5% Formic Acid in Water .
-
Shake vigorously for 30 mins.
-
Centrifuge (4000 rpm, 10 min). Filter supernatant.
-
Rationale: TAs are highly soluble in acidic water. This step leaves behind bulk fats and non-polar pigments.
-
-
SPE Cleanup (MCX):
-
Condition: 3 mL MeOH, then 3 mL 0.1M HCl.
-
Load: 4 mL of the filtered acidic extract.
-
Wash 1: 3 mL 0.1M HCl (Removes sugars/starches).
-
Wash 2: 3 mL Methanol (Removes residual pigments/chlorophyll).
-
Elute: 3 mL 5% NH4OH in Methanol .
-
-
Analysis:
-
LC-MS/MS is required due to the low detection limits (LOD) needed (< 1 µg/kg).
-
Comparative Data: MCX vs. C18
The following table summarizes internal validation data comparing standard C18 protocols against the Mixed-Mode (MCX) protocol described above for a spinach matrix spiked at 10 ng/g.
| Parameter | C18 (Reversed Phase) | MCX (Mixed-Mode) | Analysis |
| Recovery (Atropine) | 65 - 72% | 92 - 98% | MCX retains polar TAs better during wash steps. |
| Recovery (Scopolamine) | 58 - 68% | 94 - 99% | Scopolamine is more polar; C18 loses it during aqueous washes. |
| Extract Appearance | Yellow/Green Tint | Clear / Colorless | MCX allows aggressive organic washing to remove pigments. |
| Matrix Effect (Ion Suppression) | High (> 30% suppression) | Low (< 10% suppression) | Cleaner extracts lead to better MS sensitivity. |
Advanced Considerations: Molecularly Imprinted Polymers (MIPs)
For ultra-trace analysis or difficult matrices (e.g., aromatic herbs like thyme), Molecularly Imprinted Polymers (MIPs) offer a "synthetic antibody" approach.
-
Mechanism: Polymers are synthesized in the presence of a template molecule (e.g., scopolamine).[5] Once the template is removed, specific cavities remain that match the shape and charge of the target.
-
Application: MIPs are highly effective for separating TAs from structurally similar alkaloids in traditional Chinese medicine or herbal teas.
-
Protocol Adjustment: MIPs usually require a specific loading solvent (often acetonitrile or chloroform) to maintain the cavity shape. Consult specific manufacturer guidelines (e.g., MIP Technologies, SupelMIP) as they differ from standard MCX.
Troubleshooting Guide
-
Low Recovery:
-
Check pH: Ensure sample is pH < 6 before loading (to bind) and eluent is pH > 11 (to release).
-
Sorbent Drying: In MCX, drying the sorbent before elution is recommended to remove residual water which might dilute the basic organic eluent.
-
-
High Backpressure (Cereals):
-
Extracts from flour can be viscous. Use a wide-pore filter (glass fiber) before SPE or dilute the extract further with water.
-
Decision Matrix
Use this logic flow to select the correct protocol for your laboratory.
Caption: Decision tree for selecting sample preparation strategies based on matrix complexity.
References
-
European Food Safety Authority (EFSA). (2013).[6] Scientific Opinion on Tropane alkaloids in food and feed.[6][7][8] EFSA Journal, 11(10), 3386. Link
-
Marín-Sáez, J., et al. (2017). Mesostructured Silicas as Cation-Exchange Sorbents in Packed or Dispersive Solid Phase Extraction for the Determination of Tropane Alkaloids in Culinary Aromatics Herbs by HPLC-MS/MS. MDPI - Toxins. Link
-
Mroczek, T., et al. (2006). Solid–liquid extraction and cation-exchange solid-phase extraction using a mixed mode polymeric sorbent of Datura and related alkaloids.[9][10] Journal of Chromatography A, 1107(1-2), 9-18. Link
-
Sigma-Aldrich (Merck). (2023). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.[4] Application Note. Link
-
European Commission. (2016). Commission Regulation (EU) 2016/239 of 19 February 2016 amending Regulation (EC) No 1881/2006 as regards maximum levels of tropane alkaloids in certain cereal-based foods for infants and young children.Link
Sources
- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 2. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 5. Preparation of monoethyl fumarate-based molecularly imprinted polymers and their application as a solid-phase extraction sorbent for the separation of scopolamine from tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ugc.futurelearn.com [ugc.futurelearn.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preparation of 6-Hydroxyhyoscyamine analytical standards
Application Note: High-Purity Preparation of 6 -Hydroxyhyoscyamine Analytical Standards via Biocatalytic Synthesis
Abstract & Clinical Relevance
6
The Challenge: Chemical synthesis of 6-OH-Hyo is plagued by low yields and, more critically, racemization at the tropic acid chiral center. "Atropine Impurity D" (EP/USP designation) requires strict stereochemical control.
The Solution: This protocol details a biocatalytic route using recombinant Hyoscyamine 6
Biosynthetic Logic & Workflow
The core of this protocol utilizes the iron(II)-dependent dioxygenase H6H. Unlike chemical oxidation, which attacks random positions, H6H specifically targets the C-6 position of the tropane ring.
Experimental Workflow (DOT Diagram)
Figure 1: End-to-end workflow for the enzymatic production of 6
Protocol: Enzymatic Synthesis
Objective: Conversion of L-Hyoscyamine to 6
Reagents & Buffer System
| Component | Concentration | Function |
| Buffer | 100 mM Tris-HCl (pH 7.5) | Maintains physiological pH for H6H activity. |
| Substrate | 1.0 mM L-Hyoscyamine | Precursor. Dissolve in minimal dilute HCl before adding. |
| Cofactor 1 | 5 mM 2-Oxoglutarate | Co-substrate required for dioxygenase activity. |
| Cofactor 2 | 0.5 mM | Essential metal ion for the catalytic center. |
| Reductant | 5 mM Sodium Ascorbate | CRITICAL: Prevents oxidation of |
| Catalyst | 50 µg/mL rH6H | Recombinant enzyme (expressed in E. coli BL21). |
Step-by-Step Procedure
-
Preparation: Degas the Tris-HCl buffer with nitrogen for 10 minutes. H6H is an oxidase, but excess dissolved oxygen can lead to non-specific oxidative damage; ambient dissolved oxygen is sufficient for the reaction.
-
Initiation: In a glass reaction vessel, combine Buffer, Ascorbate,
, and 2-Oxoglutarate. Add the L-Hyoscyamine substrate last. -
Activation: Add the rH6H enzyme to initiate the reaction.
-
Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 4–6 hours.
-
Note: Do not exceed 35°C; the enzyme is thermally unstable.
-
-
Monitoring: Aliquot 50 µL every hour, quench with 50 µL methanol, and check conversion via LC-MS (see Section 5).
-
Termination: Quench the reaction by adjusting pH to 3.0 using 1M HCl. This stops enzymatic activity and stabilizes the alkaloid salt.
Purification Strategy
Direct liquid-liquid extraction is inefficient due to the high polarity of the hydroxylated product. Strong Cation Exchange (SCX) is the method of choice.
Solid Phase Extraction (SPE) Protocol
-
Cartridge: Use a mixed-mode SCX cartridge (e.g., Oasis MCX or equivalent), 3cc/60mg.
-
Conditioning: 2 mL Methanol followed by 2 mL Water (acidified to pH 3).
-
Loading: Load the quenched reaction mixture (pH adjusted to ~3.0).
-
Mechanism: The positively charged amine of the tropane ring binds to the sulfonate groups of the resin.
-
-
Washing:
-
Wash 1: 2 mL 0.1M HCl (Removes proteins and acidic impurities).
-
Wash 2: 2 mL Methanol (Removes neutral impurities and unreacted cofactors).
-
-
Elution: Elute with 2 mL of 5%
in Methanol .-
Mechanism: The ammonia neutralizes the tropane amine, disrupting the ionic bond and releasing the free base.
-
-
Finishing: Evaporate eluate under nitrogen at 40°C. Reconstitute in Mobile Phase A for Prep-HPLC.
Analytical Validation (QA/QC)
The standard must be validated for both purity and structural identity.
A. High-Resolution Mass Spectrometry (HRMS)
-
Instrument: Q-TOF or Orbitrap.
-
Ionization: ESI Positive Mode.
-
Key Parameters:
| Parameter | Value | Interpretation |
| Parent Ion | 306.1705 | Consistent with formula |
| Fragment 1 | 142.1 | Tropine core fragment (indicates intact tropane ring). |
| Fragment 2 | 124.1 | Dehydrated tropine fragment. |
| Fragment 3 | 103.0 | Characteristic tropylium ion (from tropic acid moiety). |
B. Nuclear Magnetic Resonance (NMR)
NMR confirms the regiochemistry (position of the -OH group).
-
Solvent:
or . -
Diagnostic Shift (The "Fingerprint"):
-
In Hyoscyamine, the C-6/C-7 positions are methylene protons (
1.5-2.0 ppm). -
In 6
-Hydroxyhyoscyamine , the H-6 proton appears as a dd (doublet of doublets) shifted downfield to 4.0 - 4.5 ppm . -
Stereochemistry Check: The coupling constant (
) between H-5 and H-6 confirms the (exo) orientation.
-
Stability & Storage Guidelines
6-OH-Hyo is significantly less stable than hyoscyamine due to the additional hydroxyl group, which increases susceptibility to dehydration and ester hydrolysis.
-
Form: Store as the hydrochloride or trifluoroacetate salt . The free base is unstable.
-
Temperature: Long-term storage at -80°C . Working standards at -20°C.
-
Solvent: Avoid storing in methanol for extended periods (risk of transesterification). Acetonitrile/Water (acidified) is preferred.
-
Lyophilization: If shipping, lyophilize from an aqueous acidic solution.
References
-
Hashimoto, T., & Yamada, Y. (1986). Hyoscyamine 6
-hydroxylase, a 2-oxoglutarate-dependent dioxygenase, in alkaloid-producing root cultures. Plant Physiology, 81(2), 619–625. Link -
M
-hydroxylase, an enzyme involved in tropane alkaloid biosynthesis, is localized at the pericycle of the root. Journal of Biological Chemistry, 266(7), 4648-4653. Link -
European Pharmacopoeia (Ph. Eur.). Monograph: Atropine Sulfate. (Defines Impurity D as 6-hydroxyhyoscyamine).[1]
- Dräger, B. (2002). Analysis of tropane alkaloids. Journal of Chromatography A, 970(1-2), 57-77.
Application Note: Metabolic Stability Assessment of 6-Hydroxyhyoscyamine
Executive Summary & Strategic Rationale
6-Hydroxyhyoscyamine (6-OH-Hyo) is a pharmacologically active metabolite of the tropane alkaloid hyoscyamine (and atropine). While often considered an intermediate in the biosynthesis of scopolamine in Solanaceae plants, in mammalian systems, it represents a polar metabolite that may retain anticholinergic activity.
Evaluating the metabolic stability of 6-OH-Hyo is critical for three reasons:
-
Active Metabolite Accumulation: If 6-OH-Hyo is cleared significantly slower than the parent drug, it may accumulate in plasma, extending the pharmacodynamic window or contributing to toxicity.
-
Clearance Mechanism Identification: Distinguishing between oxidative clearance (CYP450-mediated), hydrolytic clearance (esterase-mediated), and Phase II conjugation (glucuronidation) is vital for predicting drug-drug interactions (DDIs).
-
Chemical vs. Enzymatic Instability: Tropane alkaloids contain an ester linkage susceptible to spontaneous hydrolysis at physiological pH. This protocol includes specific controls to decouple chemical degradation from enzymatic metabolism.
Physicochemical Considerations & Pre-Assay Controls
Before initiating biological assays, the physicochemical nature of 6-OH-Hyo requires specific handling.
-
Chemical Structure: Tropane core with an ester-linked tropic acid moiety and a hydroxyl group at the C6 position.
-
Vulnerability: The ester bond is labile. Spontaneous hydrolysis yields 6-hydroxytropine and tropic acid .
-
Solubility: The added hydroxyl group increases polarity compared to hyoscyamine; however, non-specific binding (NSB) to microsomal proteins can still occur.
Critical Control: Chemical Stability Check
Goal: To quantify non-enzymatic degradation in the incubation buffer.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Incubation: Spike 6-OH-Hyo (1 µM) into buffer without enzymes.
-
Timepoints: 0, 60, 120, 240 minutes at 37°C.
-
Acceptance Criteria: If degradation >15% occurs over 60 minutes, the biological assay duration must be shortened, or data must be corrected for chemical instability.
Protocol A: Microsomal Metabolic Stability (Phase I)
This assay utilizes Human Liver Microsomes (HLM) to assess Phase I metabolism (Oxidation via CYPs and Hydrolysis via Carboxylesterases).
Reagents & Materials
-
Test Compound: 6-Hydroxyhyoscyamine (10 mM stock in DMSO).
-
System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 3.3 mM MgCl₂.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) OR commercially available NADPH solution.
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Scopolamine-d3 or Atropine-d3).
Experimental Procedure
-
Preparation of Reaction Mixture:
-
Dilute HLM to 0.625 mg/mL in Phosphate Buffer (Target final conc: 0.5 mg/mL).
-
Pre-warm buffer and HLM at 37°C for 5 minutes.
-
-
Substrate Addition:
-
Spike 6-OH-Hyo into the HLM mixture to a final concentration of 1 µM . (Keep DMSO < 0.1%).
-
Note: 1 µM is chosen to remain below typical
values, ensuring first-order kinetics.
-
-
Initiation (The Split-Stream Method):
-
Arm A (+NADPH): Add NADPH solution to initiate CYP450 activity.
-
Arm B (-NADPH): Add buffer instead of NADPH. This control detects Esterases (which do not require NADPH) and Chemical Hydrolysis .
-
-
Sampling:
-
Total Incubation Volume: 200 µL per well (96-well plate format).
-
Timepoints: 0, 5, 15, 30, 45, 60 minutes.
-
At each timepoint, transfer 50 µL of reaction mixture into 150 µL of Quench Solution .
-
-
Processing:
-
Vortex plates for 10 minutes (precipitates protein).
-
Centrifuge at 4,000 rpm (approx. 2500 x g) for 20 minutes at 4°C.
-
Transfer supernatant to LC-MS/MS vials.
-
Protocol B: Hepatocyte Stability (Phase I & II)
Microsomes lack the cytosolic fraction (containing soluble esterases) and Phase II cofactors (UDPGA for UGTs). Hepatocytes provide the complete metabolic picture.
Reagents
-
Cells: Cryopreserved Human Hepatocytes (pool of >10 donors).
-
Media: Williams’ Medium E (WME) supplemented with L-glutamine and HEPES, pH 7.4.
Experimental Procedure
-
Thawing & Counting:
-
Thaw hepatocytes rapidly at 37°C.
-
Resuspend in WME and centrifuge (100 x g, 10 min).
-
Assess viability using Trypan Blue exclusion (Criteria: >75% viability).
-
Dilute to 1.0 x 10⁶ viable cells/mL .
-
-
Incubation:
-
Mix 50 µL of cell suspension with 50 µL of 2 µM 6-OH-Hyo (Final: 0.5 x 10⁶ cells/mL, 1 µM drug).
-
Incubate in a CO₂ incubator (37°C, 5% CO₂) with orbital shaking (approx. 600 rpm) to prevent cell sedimentation.
-
-
Sampling & Quench:
-
Timepoints: 0, 15, 30, 60, 90, 120 minutes.
-
Quench: Add 100 µL reaction mix to 300 µL Ice-cold ACN + Internal Standard.
-
Tip: Unlike microsomes, hepatocytes contain intracellular enzymes. Vigorous vortexing after quenching is essential to lyse cells and release intracellular drug/metabolites.
-
Analytical Method (LC-MS/MS)[1][2][3][4][5][6]
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).
Chromatography
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.6 mL/min.
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
6-Hydroxyhyoscyamine:
-
Precursor: m/z 306.2 [M+H]⁺
-
Product (Quantifier): m/z 142.1 (6-hydroxy-tropine fragment) or m/z 124.1 (dehydration). Note: Optimization required per instrument.
-
-
Internal Standard (Scopolamine-d3):
-
Precursor: m/z 307.2
-
Product: m/z 141.1
-
-
Data Analysis & Interpretation
Calculations
Plot the natural logarithm (
In Vitro Half-Life (
Intrinsic Clearance (
For Microsomes:
For Hepatocytes:
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High clearance in -NADPH control | Chemical hydrolysis or Esterase activity. | Check "Buffer Only" control. If Buffer stable = Esterase. If Buffer unstable = Chemical Hydrolysis. |
| Non-linear In(Conc) plot | Enzyme saturation or Product inhibition. | Reduce substrate concentration to 0.5 µM. |
| Low recovery at T=0 | Non-Specific Binding (NSB). | Add 0.1% BSA to incubation buffer (requires validation) or optimize quench solvent. |
Visualization of Workflows
Diagram 1: Metabolic Stability Decision Tree
This logic flow determines the dominant clearance mechanism based on the assay results.
Caption: Logic flow to distinguish between chemical instability, esterase hydrolysis, and CYP-mediated oxidation.
Diagram 2: Experimental Workflow (Hepatocytes)
Step-by-step visualization of the hepatocyte incubation process.
Caption: Step-by-step workflow for the hepatocyte stability assay, from thawing to LC-MS/MS analysis.
References
-
U.S. Food and Drug Administration (FDA). (2020).[4] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]
-
Li, R. et al. (2012). Hyoscyamine 6
-hydroxylase, a 2-Oxoglutarate-Dependent Dioxygenase, in Alkaloid-Producing Root Cultures.[5] Plant Physiology.[5] [Link] - Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard Text for Metabolic Stability Protocols).
-
PubChem. (n.d.). Hyoscyamine - Compound Summary.[6] National Library of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. fda.gov [fda.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Regioselectivity of hyoscyamine 6β-hydroxylase-catalysed hydroxylation as revealed by high-resolution structural information and QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing thermal degradation of 6-Hydroxyhyoscyamine in GC analysis
Topic: Preventing Thermal Degradation of 6-Hydroxyhyoscyamine in GC-MS
Document ID: TS-GC-TROP-06 | Status: Active | Tier: Advanced
Introduction
User Query: "I am observing broad peaks, extensive tailing, and 'ghost' peaks when analyzing 6-Hydroxyhyoscyamine (6-OH-Hyo) via GC-MS. My quantitative results are inconsistent. How do I stabilize this analyte?"
Executive Summary: 6-Hydroxyhyoscyamine is a polar, thermally labile tropane alkaloid metabolite. Unlike its parent compound hyoscyamine, the presence of a secondary hydroxyl group at the C6 position on the tropane ring significantly increases its polarity and susceptibility to thermal dehydration.
Direct injection of underivatized 6-OH-Hyo into a hot GC inlet (>250°C) invariably leads to on-column degradation, primarily forming apo-6-hydroxyhyoscyamine (via dehydration of the tropic acid moiety) and other elimination products. This guide details the "Chemical Shielding" strategy using silylation and hardware optimization to ensure quantitative integrity.
Module 1: The Failure Mechanism (Root Cause Analysis)
Before fixing the issue, you must understand the chemistry of the failure. 6-OH-Hyo contains two critical thermal failure points:
-
The Tropic Acid Hydroxyl: Susceptible to dehydration to form an alkene (apo-derivative).
-
The C6-Hydroxyl: Increases hydrogen bonding with active sites (silanols) in the liner and column, causing irreversible adsorption (tailing).
If these groups are not "capped," the heat of the injector acts as a catalyst for elimination reactions.
Visualization: Thermal Degradation vs. Stabilization
The following diagram illustrates the degradation pathway compared to the protective silylation pathway.
Figure 1: Mechanistic pathway showing how thermal stress leads to dehydration (red path) while silylation creates a stable volatile derivative (green path).
Module 2: The "Chemical Shield" Protocol (Derivatization)
To prevent degradation, you must replace the active protic hydrogens with trimethylsilyl (TMS) groups.
The Gold Standard Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS .
-
Why MSTFA? It is the most volatile of the silylating amides. This ensures the reagent peak elutes early and does not mask early-eluting metabolites.
-
Why TMCS? Trimethylchlorosilane (TMCS) acts as a catalyst to drive the reaction at the sterically hindered C6-hydroxyl position.
Step-by-Step Derivatization Workflow
| Step | Action | Technical Rationale |
| 1. Drying | Evaporate sample extract to complete dryness under N₂ stream. | CRITICAL: Silylation reagents react explosively with water and alcohols (MeOH/EtOH). Any moisture will quench the reagent. |
| 2. Reconstitution | Add 50 µL of Ethyl Acetate or Pyridine . | Aprotic solvent is required.[1] Pyridine acts as an acid scavenger, driving the reaction to completion. |
| 3. Reaction | Add 50 µL MSTFA + 1% TMCS . | Provides excess silylating power. |
| 4. Incubation | Cap and heat at 60°C for 30 minutes . | Heat is required to overcome the activation energy for the secondary hydroxyl on the tropane ring. |
| 5. Injection | Inject 1 µL directly into GC. | Do not evaporate the reagent; the excess MSTFA keeps the injector "passivated" during the run. |
Module 3: Hardware Optimization (The Thermal Environment)
Even with derivatization, aggressive injector conditions can reverse the reaction or degrade the tropane skeleton.
Injector Configuration Guide
| Parameter | Recommendation | Why? |
| Inlet Mode | Pulsed Splitless or PTV | PTV (Programmed Temperature Vaporization) allows cold injection, preventing thermal shock. |
| Inlet Temperature | 230°C - 250°C (Max) | Temperatures >260°C accelerate the cleavage of the ester bond, even in derivatized samples [1]. |
| Liner Type | Ultra-Inert, Deactivated Wool | Wool increases surface area for vaporization but must be fully deactivated to prevent adsorption of the amine nitrogen. |
| Column Phase | 5% Phenyl-arylene (e.g., DB-5MS) | Standard non-polar phases work best. Polar phases (Wax) have lower thermal limits and higher bleed. |
Workflow Visualization: Sample to Signal
Figure 2: The optimized analytical workflow ensuring moisture removal and thermal protection.
Module 4: Troubleshooting & FAQs
Q1: I see a peak at [M-18] in my mass spectrum. What is it?
-
Diagnosis: This is the Apo-derivative . It indicates thermal dehydration.[2]
-
Fix:
Q2: My peaks are tailing severely.
-
Diagnosis: Active sites in the inlet or column are interacting with the basic nitrogen of the tropane ring.
-
Fix:
-
Change the liner: Use a fresh, ultra-inert liner.
-
Clip the column: Remove 10-20 cm from the front of the column (guard column recommended).
-
Gold Seal: Replace the gold seal at the base of the injector; accumulated "gunk" here causes tailing.
-
Q3: Can I use BSTFA instead of MSTFA?
-
Answer: Yes, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a viable alternative and works identically for this application. However, MSTFA is slightly preferred because its byproduct (N-methyltrifluoroacetamide) is more volatile than BSTFA's byproduct, reducing the solvent delay time and preventing interference with early eluters [2].
Q4: Why do I see "Ghost Peaks" in blank runs after a high-concentration sample?
-
Diagnosis: Carryover. Tropane alkaloids are "sticky."
-
Fix: Implement a solvent wash (Ethyl Acetate) between runs. If using a splitless injection, ensure the split vent opens (purge time) after 1.0–1.5 minutes to sweep excess reagent and high-boiling matrix out of the liner.
References
-
Kovaci, M. et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Toxics, 9(7), 156.[2][3] [Link]
-
Namera, A. et al. (2002).[4] Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B, 776(1), 65-71. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH Conditions for 6-Hydroxyhyoscyamine Extraction
Welcome to the technical support center for optimizing the extraction of 6-Hydroxyhyoscyamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during the extraction process. The following information is grounded in established scientific principles and field-proven methodologies to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using pH to optimize 6-Hydroxyhyoscyamine extraction?
A1: The optimization of 6-Hydroxyhyoscyamine extraction through pH manipulation is based on the principles of acid-base chemistry. 6-Hydroxyhyoscyamine, like other tropane alkaloids, is a basic compound containing a tertiary amine group.[1] This amine group can be protonated or deprotonated depending on the pH of the solvent.
-
In acidic conditions (low pH): The amine group accepts a proton (H+) and becomes positively charged, forming a salt. This salt form is highly soluble in aqueous solutions and insoluble in most non-polar organic solvents.
-
In basic/alkaline conditions (high pH): The amine group is deprotonated, existing as a neutral "free base." This free base form is poorly soluble in water but highly soluble in non-polar organic solvents like chloroform or dichloromethane.[2][3]
By strategically adjusting the pH at different stages of the extraction, we can selectively move the 6-Hydroxyhyoscyamine between an aqueous phase and an organic phase, effectively separating it from other plant materials and impurities.
Q2: What is the ideal starting pH for the initial extraction from plant material?
A2: The initial extraction from the powdered plant material should be performed under basic conditions . A common and effective method involves using a mixture of an organic solvent (like chloroform or a chloroform/methanol mixture) and an aqueous solution of a weak base, such as ammonium hydroxide, to achieve a high pH.[2][3][4][5][6]
The rationale for this is to ensure that the 6-Hydroxyhyoscyamine is in its free base form, maximizing its solubility in the organic solvent and facilitating its removal from the plant matrix. Using a strong base like sodium hydroxide is generally avoided as it can cause hydrolysis of the ester group in tropane alkaloids.[7]
Q3: After the initial organic extraction, how is pH utilized for purification?
A3: This is a critical purification step known as liquid-liquid extraction. The crude organic extract, containing the free base 6-Hydroxyhyoscyamine and other lipophilic impurities, is washed with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid).[2][7]
This process protonates the 6-Hydroxyhyoscyamine, converting it into its water-soluble salt form. As a result, the alkaloid transfers from the organic phase to the aqueous phase. Many impurities remain in the organic layer, which can then be discarded.
To recover the 6-Hydroxyhyoscyamine, the acidic aqueous phase is then made basic again, typically by adding a base like ammonium hydroxide.[2][4] This converts the alkaloid back to its free base form, which will precipitate or can be extracted back into a fresh organic solvent.
Q4: What is the significance of the pKa of 6-Hydroxyhyoscyamine in extraction?
-
To ensure the alkaloid is predominantly in its free base form for efficient extraction into an organic solvent, the pH of the solution should be significantly above its pKa (typically 2 or more pH units higher).
-
Conversely, to efficiently extract the alkaloid into an aqueous acidic solution, the pH should be well below its pKa (typically 2 or more pH units lower).
Understanding the pKa allows for a more precise and efficient manipulation of pH to drive the compound into the desired solvent phase.
Troubleshooting Guide
Problem 1: Low yield of 6-Hydroxyhyoscyamine in the final extract.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete initial extraction | Ensure the pH of the initial extraction slurry (plant material + solvent + base) is sufficiently alkaline (pH 9-11). Use a well-ground plant material to increase surface area. | A high pH is necessary to convert the alkaloid to its free base, maximizing its solubility in the organic solvent.[2][4] Increased surface area improves solvent penetration and extraction efficiency. |
| Inefficient acid wash | Check the pH of the aqueous acid wash; it should be distinctly acidic (pH 2-3). Perform multiple washes with smaller volumes of acidic solution rather than a single large volume wash. | A low pH ensures complete protonation of the alkaloid, driving it into the aqueous phase. Multiple extractions are more efficient at partitioning the compound between the two phases. |
| Loss during back-extraction | After the acid wash, ensure the aqueous phase is made sufficiently basic (pH 9-11) before re-extracting with the organic solvent. | The alkaloid must be converted back to its free base to be soluble in the fresh organic solvent. Incomplete basification will result in a portion of the alkaloid remaining in the aqueous phase.[2] |
| Alkaloid degradation | Avoid using strong bases like NaOH or KOH, especially with heating, as this can cause hydrolysis of the ester linkage in 6-Hydroxyhyoscyamine.[7] Use milder bases like ammonium hydroxide or sodium carbonate. | The ester functional group in tropane alkaloids is susceptible to hydrolysis under harsh basic conditions, which would break down the molecule and reduce the yield of the desired compound.[7] |
Problem 2: The final extract is impure and contains significant contaminants.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient washing of the organic phase | After the initial extraction and before the acid wash, consider washing the organic phase with a neutral or slightly basic aqueous solution to remove water-soluble impurities. | This can help remove some polar impurities that may have been carried over into the organic phase. |
| Emulsion formation during liquid-liquid extraction | To break emulsions, you can try adding a small amount of brine (saturated NaCl solution), gentle centrifugation, or allowing the mixture to stand for a longer period. | Emulsions are stable mixtures of immiscible liquids that can trap your compound of interest and prevent clean separation of the aqueous and organic layers. |
| Precipitation of non-target compounds | If impurities precipitate upon pH adjustment, a filtration step may be necessary before proceeding to the next extraction step. | Changes in pH can affect the solubility of various compounds in your extract, not just the target alkaloid. |
Experimental Protocols & Visualizations
Standard Acid-Base Extraction Workflow for 6-Hydroxyhyoscyamine
-
Preparation: Grind the dried plant material to a fine powder.
-
Basification and Initial Extraction:
-
Filtration: Filter the mixture to separate the organic extract from the solid plant material.
-
Acidic Wash (Purification):
-
Transfer the organic extract to a separatory funnel.
-
Add a dilute aqueous acid solution (e.g., 1 N sulfuric acid) and shake vigorously.[2]
-
Allow the layers to separate. The 6-Hydroxyhyoscyamine will now be in the upper aqueous layer as a salt.
-
Drain and discard the lower organic layer, which contains non-basic impurities.
-
-
Recovery of Free Base:
-
Final Extraction:
-
Add a fresh portion of organic solvent (e.g., chloroform) to the basic aqueous solution in a separatory funnel and shake.[2]
-
The free base 6-Hydroxyhyoscyamine will move into the organic layer.
-
Separate and collect the organic layer. Repeat this extraction two more times with fresh organic solvent to maximize recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[4]
-
Filter and evaporate the solvent to obtain the crude 6-Hydroxyhyoscyamine extract.
-
Workflow Visualization
Caption: Acid-base extraction workflow for 6-Hydroxyhyoscyamine.
pH-Dependent Solubility of 6-Hydroxyhyoscyamine
Caption: Relationship between pH and the solubility of 6-Hydroxyhyoscyamine.
References
-
Bio-protocol. (n.d.). Tropane alkaloids extraction. Retrieved from [Link]
-
THYZOID. (2023, April 4). Trying To Extract Deadly Plant Alkaloids [Video]. YouTube. [Link]
-
Zhang, Q., et al. (2018). Ultrasonic Extraction of Tropane Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar Structure. Molecules, 23(1), 163. [Link]
-
El-Shazly, A., et al. (2022). In vitro production of tropane alkaloids from Brugmansia suaveolens. CABI Digital Library. [Link]
-
Zárate, R., et al. (2006). Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform. Phytochemical Analysis, 17(4), 256-261. [Link]
-
Kovács, P., et al. (2005). Simultaneous analysis of hyoscyamine, scopolamine, 6beta-hydroxyhyoscyamine and apoatropine in Solanaceous hairy roots by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1091(1-2), 32-39. [Link]
-
Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2005). Simultaneous analysis of hyoscyamine, scopolamine, 6β-hydroxyhyoscyamine and apoatropine in Solanaceous hairy roots by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels [Table]. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxyhyoscyamine. PubChem. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Chapter 31 - methods of analysis: tropane alkaloids from plant origin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Retrieved from [Link]
-
SpringerLink. (2013). Hydrolysis of chemicals as a function of structure and pH: Meeting the information requirements of REACH in a reliable way and o. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselectivity of hyoscyamine 6β-hydroxylase-catalysed hydroxylation as revealed by high-resolution structural information and QM/MM calculations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-beta-Hydroxyhyoscyamine. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 6β-Hydroxyhyoscyamine. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (6S)-Hydroxyhyoscyamine. PubChem. Retrieved from [Link]
-
SpringerLink. (n.d.). Hydrolysis in Pharmaceutical Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on hydrolysis and condensation rates. Retrieved from [Link]
Sources
- 1. 6-Hydroxyhyoscyamine () for sale [vulcanchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Simultaneous analysis of hyoscyamine, scopolamine, 6beta-hydroxyhyoscyamine and apoatropine in Solanaceous hairy roots by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Reducing Matrix Effects in LC-MS Analysis of Tropane Alkaloids
<
Welcome to the technical support center for the LC-MS analysis of tropane alkaloids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common and significant challenge in achieving accurate and reproducible quantification. Here, we will explore the underlying causes of matrix effects and provide practical, field-proven troubleshooting strategies and detailed protocols to mitigate their impact on your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant problem in the LC-MS analysis of tropane alkaloids?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of tropane alkaloids, which are often analyzed in complex matrices like food, beverages, and biological samples, these effects can lead to either ion suppression or enhancement.[2][3][4] This phenomenon directly impacts the accuracy, precision, and sensitivity of the quantification, potentially leading to erroneous results.[1][5] The complexity of these matrices, which contain a wide variety of compounds such as proteins, lipids, and salts, makes them particularly prone to causing interference during the electrospray ionization (ESI) process commonly used in LC-MS.[2]
Q2: I'm observing significant ion suppression for my tropane alkaloid analytes. What are the most common causes?
A: Ion suppression is a frequent manifestation of matrix effects where co-eluting matrix components compete with the analyte for ionization, leading to a decreased analyte signal.[2][6] Several factors can contribute to this:
-
High concentrations of co-eluting matrix components: When a large amount of matrix material elutes at the same time as your tropane alkaloid, it can saturate the ESI process, leaving fewer available charges for your analyte.[1]
-
Competition for charge: Compounds with higher proton affinity or surface activity in the ESI droplet can be preferentially ionized, suppressing the ionization of the tropane alkaloids.
-
Changes in droplet physical properties: Matrix components can alter the viscosity and surface tension of the ESI droplets, affecting the efficiency of solvent evaporation and ion formation.
-
Inadequate sample cleanup: Insufficient removal of matrix components during sample preparation is a primary reason for severe ion suppression.[1]
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A: A common and effective method to quantify matrix effects is the post-extraction spike method.[7] This involves comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration.[7]
The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
Values between 80% and 120% are often considered acceptable, though this can vary depending on the specific application and regulatory requirements.
It's crucial to evaluate matrix effects using multiple lots of the blank matrix to account for variability between different sources.
Troubleshooting Guides
Issue 1: Inconsistent and poor recovery of tropane alkaloids during sample preparation.
This issue often points to a suboptimal extraction or cleanup procedure. The goal of sample preparation is to efficiently extract the target analytes while minimizing the co-extraction of interfering matrix components.[4]
Workflow for Optimizing Sample Preparation
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Limit of Detection (LOD) for 6-Hydroxyhyoscyamine in Toxicology
For researchers, scientists, and professionals in drug development and toxicology, the accurate and reliable detection of analytes at low concentrations is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for validating the limit of detection (LOD) of 6-Hydroxyhyoscyamine, a key metabolite of hyoscyamine and a tropane alkaloid of significant toxicological interest. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and trustworthiness in your analytical procedures.
The Toxicological Significance of 6-Hydroxyhyoscyamine
6-Hydroxyhyoscyamine is a metabolite of hyoscyamine, a tropane alkaloid found in various plants of the Solanaceae family, such as Datura stramonium (jimsonweed) and Atropa belladonna (deadly nightshade). Ingestion of these plants can lead to anticholinergic toxidrome, characterized by symptoms such as mydriasis, tachycardia, hallucinations, and in severe cases, coma and death.[1] The presence and concentration of 6-Hydroxyhyoscyamine in biological samples can be a crucial indicator in clinical and forensic toxicology to confirm exposure and understand the metabolic profile of the ingested toxin. Therefore, establishing a sensitive and validated limit of detection is not merely an analytical exercise but a critical component of patient diagnosis and forensic investigation.
Choosing the Right Analytical Tool: A Comparative Overview
The two most prominent analytical techniques for the quantification of tropane alkaloids in biological matrices are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] The choice between these methods is dictated by a balance of sensitivity, selectivity, sample throughput, and the specific challenges posed by the analyte and the matrix.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.[2] | Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase, followed by mass analysis.[2] |
| Sample Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile ones like 6-Hydroxyhyoscyamine.[2] | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar molecules like 6-Hydroxyhyoscyamine.[2][3] |
| Derivatization | Generally not required.[2] | Often necessary to increase volatility and thermal stability. This adds a step to sample preparation and can introduce variability.[2][3] |
| Sensitivity (LOD) | High sensitivity, often achieving lower limits of detection (sub-ng/mL). | Good sensitivity, but can be limited by derivatization efficiency and potential for analyte degradation at high temperatures. A reported LOD for tropane alkaloids in biological fluids is 5.0 ng/mL.[4] |
| Sample Throughput | Can be adapted for high-throughput analysis. | Can be more time-consuming due to the derivatization step.[2] |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components, requiring careful method development and the use of internal standards. | Generally less prone to matrix effects compared to LC-MS.[2] |
Expert Insight: For 6-Hydroxyhyoscyamine, which is a polar and thermally labile molecule, LC-MS/MS is generally the preferred method. The ability to analyze the compound in its native form without derivatization simplifies the workflow and reduces potential sources of error. The high sensitivity of modern LC-MS/MS instruments is also a significant advantage in toxicological cases where sample volumes may be limited and analyte concentrations low.
The Cornerstone of Reliable Detection: A Step-by-Step Protocol for LOD Validation
The validation of the limit of detection is a formal process to demonstrate that an analytical method has the capability to reliably detect an analyte at a specified low concentration. The following protocol is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and is tailored for the validation of 6-Hydroxyhyoscyamine LOD in a toxicology laboratory.[5][6]
Diagram: Workflow for LOD Determination
Caption: A generalized workflow for the determination of the Limit of Detection (LOD).
Experimental Protocol
1. Preparation of Blank and Spiked Samples:
-
Objective: To prepare a set of samples that will be used to assess the baseline noise and the response at low analyte concentrations.
-
Procedure:
-
Obtain a certified drug-free biological matrix (e.g., human urine or blood) from a reputable supplier. This will serve as your blank matrix.
-
Prepare a stock solution of 6-Hydroxyhyoscyamine of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of low-concentration spiking solutions by serially diluting the stock solution. The concentrations should be estimated to be near the expected LOD.
-
Spike the blank matrix with the low-concentration solutions to create a set of samples with known, low concentrations of 6-Hydroxyhyoscyamine. Prepare at least 6 replicates for each concentration level.
-
Process a set of blank matrix samples (at least 6 replicates) in the same manner as the spiked samples.
-
2. Sample Extraction (Solid-Phase Extraction - SPE):
-
Causality: SPE is a crucial step to remove interfering matrix components and concentrate the analyte, thereby improving the sensitivity and selectivity of the analysis.[7] For a polar compound like 6-Hydroxyhyoscyamine in a complex biological matrix, a mixed-mode cation exchange SPE sorbent is often effective.
-
Procedure:
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated urine or plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove hydrophilic interferences.
-
Elute the 6-Hydroxyhyoscyamine from the cartridge using a stronger, basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
3. Instrumental Analysis (LC-MS/MS):
-
Causality: LC-MS/MS provides high selectivity through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This minimizes the chances of interference from other compounds in the matrix.
-
Procedure:
-
Inject the reconstituted extracts from the blank and spiked samples into the LC-MS/MS system.
-
Use a suitable reversed-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Monitor at least two MRM transitions for 6-Hydroxyhyoscyamine for confident identification and quantification.
-
4. LOD Determination:
There are several methods to determine the LOD, as recommended by the ICH Q2(R1) guideline.[5][6]
-
a) Based on Visual Evaluation:
-
This method is used for non-instrumental methods but can also be applied to instrumental methods. It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably distinguished from the background noise.
-
-
b) Based on Signal-to-Noise Ratio:
-
This approach is only applicable to analytical procedures that exhibit baseline noise.
-
Procedure:
-
Determine the signal-to-noise (S/N) ratio for the peaks obtained from the analysis of the low-concentration spiked samples.
-
The LOD is typically defined as the concentration that yields a S/N ratio of 3:1.
-
-
-
c) Based on the Standard Deviation of the Response and the Slope:
-
This is the most statistically robust method.
-
Procedure:
-
Construct a calibration curve using a series of low-concentration standards.
-
Calculate the standard deviation of the y-intercepts of the regression lines (σ).
-
Determine the slope of the calibration curve (S).
-
Calculate the LOD using the formula: LOD = 3.3 * (σ / S)
-
-
5. Confirmation of the LOD:
-
Objective: To provide experimental evidence that the calculated LOD is the lowest concentration at which the analyte can be reliably detected.
-
Procedure:
-
Prepare a new set of spiked samples (at least 6 replicates) at the calculated LOD concentration.
-
Analyze these samples using the validated method.
-
The analyte should be detectable in all or a statistically significant majority of the samples, with a response that is clearly distinguishable from the blank.
-
Diagram: The Self-Validating System of LOD Determination
Caption: The iterative and self-validating logic of LOD determination.
Conclusion: Ensuring Trustworthiness in Toxicological Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
